Pelitinib
Description
Contextualization of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) in Oncogenesis
EGFR (also known as HER1 or ErbB1) and HER2 (also known as ErbB2 or HER2/neu) are key members of the ErbB family of receptor tyrosine kinases. These transmembrane proteins play fundamental roles in cellular signal transduction pathways that regulate essential processes such as cell survival, proliferation, angiogenesis, cell adhesion, cell motility, development, and organogenesis. scielo.org.coamegroups.cn
In the context of cancer, the overexpression or abnormal activation of EGFR and HER2 can lead to uncontrolled cell growth and division, contributing significantly to the development and progression of various solid tumors. scielo.org.coamegroups.cnresearchgate.net This dysregulation can occur through mechanisms including extracellular and cytoplasmic domain mutations, leading to increased levels of ErbB proteins. scielo.org.co Aberrant signaling from EGFR and HER2 can induce the hallmarks of cancer, such as self-sufficiency in growth signals, insensitivity to inhibitory signals, evasion of apoptosis, sustained angiogenesis, unlimited replication potential, and the capacity for invasion and metastasis. scielo.org.co HER2, in particular, is unique within the ErbB family as it can form homodimers without ligand binding, contributing to its role as an oncogenic driver. mdpi.com HER2 also frequently forms heterodimers with other ErbB receptors, including EGFR and HER3, which can lead to enhanced oncogenic signaling. mdpi.comaacrjournals.org
Rationale for Dual Tyrosine Kinase Inhibition in Cancer Therapy
Given the significant roles of both EGFR and HER2 in driving tumor growth and the potential for crosstalk and compensatory signaling between these pathways, simultaneously inhibiting both receptors has been explored as a therapeutic strategy to potentially enhance efficacy and overcome mechanisms of resistance that can arise with single-target inhibition. researchgate.netmdpi.commdpi.com Many cancers are susceptible to developing resistance to single-target EGFR inhibitors in clinical practice. researchgate.net Dual inhibitors targeting both EGFR and HER2 have been developed with the aim of increasing efficacy, reducing drug resistance, and potentially improving patient outcomes. researchgate.net Dual inhibition of EGFR and HER2 can suppress additional signaling pathways that rely on HER2 heterodimerization. researchgate.net
Genesis of Pelitinib (B1684513) as a Targeted Therapeutic Candidate
This compound, also known by its alternative name EKB-569, is a potent small molecule inhibitor designed to target specific tyrosine kinases, particularly EGFR. chemimpex.comontosight.ai It is characterized as a potent, low molecular weight, selective, and irreversible inhibitor of EGFR tyrosine kinase activity. drugbank.comrcsb.org this compound was developed by Wyeth, which is now part of Pfizer. ontosight.ai Its development aimed to create an anticancer agent that could bind to a cysteine residue in the active site of the EGFR tyrosine kinase, a common strategy for irreversible inhibitors. researchgate.net this compound is considered a second-generation ErbB family blocker. researchgate.net
Overview of Current Academic Research Landscape on this compound
Academic research on this compound has focused on its potential in treating various cancers, with a particular emphasis on non-small cell lung cancer (NSCLC) and other solid tumors. chemimpex.comontosight.ai Studies have investigated its mechanism of action, preclinical activity, and potential in combination therapies. chemimpex.com
Preclinical studies have demonstrated that this compound is a potent irreversible EGFR inhibitor with an IC50 of 38.5 nM. selleckchem.commedchemexpress.com It also shows some inhibitory activity against other kinases, including Src, MEK/ERK, and ErbB2 (HER2), albeit at higher concentrations (IC50 values of 282 nM, 800 nM, and 1255 nM, respectively). selleckchem.commedchemexpress.com This suggests a greater inhibitory activity against EGFR compared to these other kinases. medchemexpress.com this compound has been shown to inhibit EGF-induced phosphorylation of EGFR in cell lines like A431 and NHEK with IC50 values ranging from 20-80 nM. selleckchem.com It also inhibits the phosphorylation of STAT3, AKT, and ERK1/2, pathways downstream of EGFR, without significantly affecting the NF-κB pathway. selleckchem.comnih.govresearchgate.net
Research has explored this compound's activity in various cancer cell lines. It has been shown to inhibit the proliferation of normal human keratinocytes (NHEK), as well as A431 and MDA-468 tumor cells, with IC50 values of 61 nM, 125 nM, and 260 nM, respectively. selleckchem.com Its activity against MCF-7 cells was notably lower, with an IC50 of 3.6 μM. selleckchem.com
Studies have also investigated this compound's role in overcoming resistance mechanisms and its potential in combination therapies. For instance, research has explored its ability to target the upregulation of ABCB1 and ABCG2 transporters, which can be induced by hyperthermia and contribute to drug resistance in lung cancer. nih.govresearchgate.netnih.gov this compound at a concentration of 3 μM was found to inhibit both ABCB1 and ABCG2. nih.gov Furthermore, this compound has been shown to promote apoptosis in combination with topotecan (B1662842) in A549 lung cancer cells after hyperthermia exposure. nih.gov
More recent academic research continues to explore the potential mechanisms of action of this compound. A study in hepatocellular carcinoma (HCC) cell lines demonstrated that this compound inhibited cell migration and invasion by inducing the degradation of the transcription factor Twist1 through the inhibition of MAPK and Akt signaling pathways. nih.govresearchgate.netresearchgate.net This inhibition of Twist1 led to changes in the expression of EMT-associated genes, such as the upregulation of E-cadherin and downregulation of N-cadherin. nih.govresearchgate.net
This compound has been evaluated in clinical trials, including Phase I and Phase II studies, for various advanced cancers, such as NSCLC and colorectal cancer. ontosight.aidrugbank.comrcsb.orgnih.govdrugbank.com While preclinical studies showed promise, clinical trial results have been described as mixed, with some indicating modest benefits and others showing limited efficacy, leading to the slowing or halting of its development in certain indications. ontosight.ai Despite this, academic research continues to investigate its potential mechanisms and applications, particularly in overcoming resistance and in specific cancer subtypes. chemimpex.comnih.gov
Here is a summary of some preclinical findings regarding this compound's inhibitory activity:
| Target | IC50 (nM) | Citation |
| EGFR | 38.5 | selleckchem.commedchemexpress.com |
| Src | 282 | selleckchem.commedchemexpress.com |
| MEK/ERK | 800 | selleckchem.commedchemexpress.com |
| ErbB2 (HER2) | 1255 | selleckchem.commedchemexpress.com |
| Raf | 3353 | selleckchem.com |
| c-Met | 4100 | selleckchem.com |
| Cdk4 | >20000 | selleckchem.com |
This table highlights this compound's stronger inhibitory effect on EGFR compared to other kinases listed.
Structure
3D Structure
Properties
Molecular Formula |
C24H23ClFN5O2 |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32) |
InChI Key |
WVUNYSQLFKLYNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Chemical Synthesis and Structure Activity Relationship Sar Studies of Pelitinib and Its Analogs
Synthetic Pathways for Pelitinib (B1684513) and Designed Structural Variants
The synthesis of this compound and its structural variants typically involves the construction of the core quinoline (B57606) structure and the subsequent attachment of various substituents. One described preparation method involves the condensation and reduction reaction of 6-[(E)-4-(dimethylamino)-2-butene acylamino]-7-ethoxy-4-amino-3-quinoline formonitrile with 3-chloro-4-fluorobenzaldehyde (B1582058) to yield this compound. google.com This method is noted for using readily available raw materials and a simple process, making it suitable for industrial production. google.com
Another synthetic route reported in the literature, referred to as the Wissner synthesis, utilizes a key 3-cyanoquinoline intermediate. imperial.ac.uk This intermediate serves as a starting point for the synthesis of this compound and potential labeling precursors incorporating modified C-6 Michael acceptor units. imperial.ac.uk Structural variants have been designed by modifying different parts of the this compound molecule. For instance, analogs have been synthesized with modifications at the C-7 ether position of the quinoline core, such as the introduction of a 2-fluoroethoxy group in place of the ethoxy group. imperial.ac.uk Other modifications have involved the C-6 Michael acceptor unit, including the incorporation of a terminal alkyne to allow for alternative methods of label introduction via 'click' cycloaddition. imperial.ac.uk
Methodologies for Compound Design and Optimization in this compound Research
Compound design and optimization in this compound research employ a variety of methodologies aimed at improving potency, selectivity, and other desirable properties. Structure-based drug design (SBDD) approaches are commonly used, leveraging the high-resolution molecular structures of drug-target complexes, such as the interaction between this compound and EGFR. portlandpress.com This allows for the rational design and modification of chemical structures based on how they interact with the target protein. portlandpress.com
High-throughput screening (HTS) of compound libraries is another fundamental method used to identify initial hits that can serve as starting points for optimization. portlandpress.com Following hit identification, strategies such as fragment-based drug discovery (FBDD) can be employed, where small molecular fragments that bind to the target are identified and then grown, linked, or merged to develop lead compounds. frontiersin.org
Optimization efforts often involve iterative cycles of design, synthesis, and testing. Methodologies include exploring structure-activity relationships (SAR) by systematically modifying parts of the molecule and assessing the impact on biological activity. frontiersin.orgnovalix.com Techniques like matched molecular pair analysis and activity landscape analysis are utilized in SAR studies to understand how small structural changes affect activity. novalix.com Multi-parameter optimization tools are also applied to simultaneously improve various critical drug properties, including potency and ADME (absorption, distribution, metabolism, and excretion) characteristics. novalix.com
Structure-Activity Relationship (SAR) Analysis for Kinase Inhibition Potency of this compound Analogs
SAR analysis for this compound and its analogs has been crucial in understanding the structural features required for potent kinase inhibition, particularly against EGFR. This compound is known as a potent irreversible EGFR inhibitor. medchemexpress.comselleckchem.com It forms a covalent bond with a conserved cysteine residue (Cys797 in EGFR) in the ATP-binding site of the kinase domain. biomolther.orgresearchgate.netnih.gov This covalent interaction contributes to its irreversible inhibition.
Studies have shown that the anilinoquinazoline (B1252766) moiety, present in this compound's core structure, plays a significant role in binding within the ATP-binding domain of EGFR. biomolther.orgmdpi.com This moiety can interact with residues like the gatekeeper methionine (Met790). biomolther.org The presence of a lipophilic moiety, such as the aniline (B41778) group, in position 4 of the quinoline core is considered important for affinity towards the ATP-binding pocket. mdpi.com
Modifications to the quinoline ring system and attached side chains have been explored to understand their impact on potency and selectivity. For instance, the replacement of the quinazoline (B50416) ring system with a quinoline core, as seen in this compound and neratinib (B1684480), has yielded potent EGFR kinase inhibitors. nih.gov SAR studies on related quinazoline derivatives have shown that substitutions on the quinazoline ring can influence activity, with the presence of specific groups and their positions affecting interactions within the kinase domain. mdpi.comnih.gov Data from SAR studies often involve comparing the inhibitory activity (e.g., IC50 values) of different analogs against target kinases.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | EGFR | 38.5 | medchemexpress.comselleckchem.comcenmed.com |
| This compound | Src | 282 | medchemexpress.comselleckchem.com |
| This compound | MEK/ERK | 800 | medchemexpress.comselleckchem.com |
| This compound | ErbB2 | 1255 | medchemexpress.comselleckchem.com |
Structural Modifications of this compound for Enhanced Cellular Activity and Selectivity
Structural modifications of this compound have been investigated with the goal of enhancing its cellular activity and improving selectivity towards specific targets or overcoming resistance mechanisms. As an irreversible inhibitor, this compound's mechanism involves covalent modification of a cysteine residue in the target kinase. biomolther.orgresearchgate.netnih.gov Modifications to the Michael acceptor part of the molecule, which is responsible for the covalent bond formation, can influence the reactivity and potentially the selectivity towards different cysteine-containing kinases.
Beyond kinase inhibition, this compound has also been shown to interact with efflux transporters like ABCB1 and ABCG2, which can contribute to drug resistance in cancer cells. nih.gov Studies have explored the ability of this compound to inhibit the activity of these transporters, suggesting a potential for overcoming transporter-mediated resistance through structural modifications that enhance this inhibitory effect without compromising kinase inhibition. nih.gov
Computational Chemistry Approaches in this compound Analog Design and Lead Optimization
Computational chemistry plays a significant role in the design and optimization of this compound analogs, complementing experimental efforts. In silico methods are widely used in various stages of drug discovery, including hit identification, hit-to-lead optimization, and lead optimization. novalix.comuni-halle.de
Techniques such as molecular docking are employed to predict the binding modes of this compound and its analogs to target kinases, providing insights into the key interactions and informing structural modifications. uni-halle.deuct.ac.za Molecular dynamics simulations can further assess the stability of these interactions and the conformational changes of the protein-ligand complex. uni-halle.de
Quantitative Structure-Activity Relationship (QSAR) models are built using computational descriptors to correlate chemical structures with biological activity, enabling the prediction of activity for new, un-synthesized compounds. uni-halle.demdpi.com These models can guide the design of analogs with improved potency. frontiersin.org
Molecular Mechanisms of Action of Pelitinib
Inhibition Profiles of Pelitinib (B1684513) Against Kinases (EGFR, HER2, and Off-Targets)
This compound functions as a potent irreversible inhibitor of EGFR. Research indicates IC₅₀ values for EGFR in the range of 20-80 nM, with some studies reporting an IC₅₀ of 38.5 nM. rndsystems.commedchemexpress.comcenmed.com It also inhibits HER2, albeit with lower potency compared to EGFR. IC₅₀ values for HER2 have been reported around 1.2 μM and 1255 nM. medchemexpress.comcaymanchem.com this compound is considered a selective inhibitor of EGFR and HER2 over several other kinases. Studies have shown significantly higher IC₅₀ values for kinases such as Src, MEK/ERK, Raf, c-Met, and Cdk4, indicating lower inhibitory activity against these targets. rndsystems.commedchemexpress.com For instance, the IC₅₀ for EGFR is reported to be 32-fold lower than that for HER2. medchemexpress.com
While primarily known for its activity against EGFR and HER2, this compound has also been observed to interact with other targets. It has been shown to inhibit the activity of ABCB1 and ABCG2 transporters, which are involved in multidrug resistance. nih.govresearchgate.netnih.gov The inhibition kinetics suggest that this compound acts as a competitive inhibitor of these transporters and can stimulate their ATPase activity. nih.govresearchgate.netnih.gov Additionally, this compound has been identified as an allosteric inhibitor of the SARS-CoV-2 main protease (Mpro) in some studies, binding to a site distant from the active site and showing antiviral activity. nih.govnih.govcolab.ws
The following table summarizes the inhibitory activity of this compound against key targets:
| Target Kinase/Transporter | IC₅₀ (nM) | Notes | Source |
| EGFR | 20-80 | Irreversible | rndsystems.com |
| EGFR | 38.5 | Irreversible | medchemexpress.comcenmed.com |
| HER2 | 1255 | Slight inhibition | medchemexpress.com |
| HER2 | 1200 | Weaker potency | caymanchem.com |
| Src | 282 | Slight inhibition | medchemexpress.com |
| MEK/ERK | 800 | Slight inhibition | medchemexpress.com |
| ABCB1 | Competitive Inhibition | Transporter | nih.govresearchgate.netnih.gov |
| ABCG2 | Competitive Inhibition | Transporter | nih.govresearchgate.netnih.gov |
| SARS-CoV-2 Mpro | 1250 (EC₅₀ µM) | Allosteric Inhibitor | nih.gov |
Molecular Interactions and Binding Kinetics of this compound with Target Kinases
This compound is characterized as a second-generation irreversible inhibitor of EGFR tyrosine kinase activity. researchgate.netsigmaaldrich.com Irreversible inhibitors typically form a covalent bond with a specific residue in the target protein, leading to prolonged inhibition. This compound forms a covalent bond with a conserved cysteine residue located in the ATP binding pocket of EGFR (Cys 773 or Cys 797) and HER2 (Cys 805). researchgate.net This covalent interaction contributes to its potent and sustained inhibitory effect.
Allosteric and Orthosteric Binding Site Analysis
This compound is known to bind covalently within the ATP-binding pocket of EGFR and HER2, which is considered the orthosteric site for ATP binding. researchgate.net This interaction directly competes with and prevents ATP binding, thereby inhibiting kinase activity.
Interestingly, while primarily recognized as an orthosteric inhibitor of EGFR/HER2, this compound has also been identified as an allosteric inhibitor of other proteins, such as the SARS-CoV-2 main protease (Mpro). nih.govnih.govcolab.ws In the case of Mpro, this compound binds to a site distinct from the active (orthosteric) site. nih.govcolab.ws Molecular dynamics simulations have shown that this compound can stably bind to Mpro far from the active site. nih.govcolab.ws This allosteric binding can induce conformational changes in the enzyme, affecting the catalytic site and decreasing substrate accessibility. nih.govcolab.ws This highlights that a single compound like this compound can exhibit different binding modes (orthosteric or allosteric) depending on the target protein.
Conformational Changes Induced by this compound Binding
Binding of small molecule inhibitors to kinases can induce conformational changes that impact enzyme activity and selectivity. nih.govacs.org For EGFR and HER2, this compound's irreversible binding to the cysteine residue within the ATP pocket likely stabilizes a specific conformation of the kinase domain, preventing the conformational dynamics required for catalytic activity. The formation of a covalent bond locks the inhibitor in place, leading to a sustained altered conformation of the active site.
In the context of its allosteric binding to SARS-CoV-2 Mpro, this compound has been shown to induce conformational changes that affect the catalytic site. nih.govcolab.ws Molecular dynamics simulations suggest that this compound binding strengthens intra- and inter-domain communication within the Mpro dimer, potentially leading to a more rigid enzyme structure that negatively impacts substrate binding. nih.govcolab.ws This demonstrates that even binding at a site distant from the active site can transmit conformational signals throughout the protein, modulating its function.
Downstream Signaling Pathway Modulation by this compound
EGFR and HER2 are key regulators of multiple downstream signaling pathways that control various cellular processes. Inhibition of these receptors by this compound leads to the modulation of these pathways, contributing to its biological effects.
Regulation of PI3K/Akt/mTOR Pathway by this compound
The PI3K/Akt/mTOR pathway is a crucial survival pathway often constitutively activated in cancer. oncotarget.comnih.gov EGFR and HER2 activation can lead to the recruitment and activation of PI3K, which in turn activates Akt, ultimately leading to the activation of mTOR. oncotarget.com this compound has been shown to disrupt the PI3K/Akt/mTOR pathway. Studies have demonstrated that this compound can inhibit the activation (phosphorylation) of Akt and ERK1/2. caymanchem.comnih.govtargetmol.com This inhibition of Akt phosphorylation disrupts the downstream signaling cascade involving mTOR. caymanchem.com Research indicates that while this compound can reduce ErbB phosphorylation, the activation of the AKT/mTOR pathway may remain unaltered in some drug-resistant cells, suggesting that resistance mechanisms can involve sustained activation of this pathway despite ErbB inhibition. nih.gov
Modulation of Ras/Raf/MEK/ERK Pathway by this compound
The Ras/Raf/MEK/ERK pathway is another major signaling cascade downstream of EGFR and HER2, primarily involved in cell proliferation and differentiation. drugbank.com Activation of EGFR and HER2 can stimulate the Ras/Raf/MEK/ERK pathway. This compound has been shown to modulate this pathway by inhibiting the activation of MEK/ERK. rndsystems.commedchemexpress.comdrugbank.com Specifically, this compound inhibits the phosphorylation of ERK1/2. nih.govtargetmol.com This inhibition disrupts the signal transduction through this cascade, impacting downstream cellular responses. Studies have indicated that this compound targets upstream molecules like EGFR and HER2, as well as downstream components such as Src, MEK/ERK, and Raf. researchgate.net
| Pathway | Downstream Components Modulated by this compound | Observed Effect | Source |
| PI3K/Akt/mTOR | Akt, mTOR | Inhibition of activation | caymanchem.comnih.govtargetmol.com |
| Ras/Raf/MEK/ERK | MEK/ERK, Raf | Inhibition of activation | rndsystems.commedchemexpress.comnih.govtargetmol.comdrugbank.com |
Impact on JAK/STAT Signaling Cascade by this compound
While this compound's primary target is EGFR, research indicates it can also influence components of the JAK/STAT signaling pathway. Studies have shown that this compound can inhibit the phosphorylation of STAT3 selleckchem.com. The JAK/STAT pathway is a critical signaling cascade activated by cytokines and growth factors, playing a significant role in cell proliferation, differentiation, and immune responses nih.govijdvl.commdpi.com. Dysregulation of this pathway, particularly persistent activation of STAT3, is frequently observed in various cancers and contributes to tumor growth and survival. The inhibition of STAT3 phosphorylation by this compound suggests a potential mechanism by which it may exert anti-tumor effects, although its direct impact on other JAK family members or STAT proteins within this cascade may be less pronounced compared to its EGFR inhibitory activity.
Crosstalk with Other Signaling Networks
This compound's inhibition of EGFR leads to a significant impact on several interconnected signaling networks downstream of the receptor. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways nih.govresearchgate.netcaymanchem.comapexbt.comselleckchem.comresearchgate.netresearchgate.netjcancer.orgencyclopedia.pub. EGFR activation typically triggers the phosphorylation and activation of components within these cascades, which are central to regulating cell growth, survival, and migration. This compound has been shown to inhibit the phosphorylation of Akt and various MAPK members, including ERK, p38, and JNK nih.govcaymanchem.comapexbt.comselleckchem.comjcancer.org.
Furthermore, this compound's influence extends to the modulation of transcription factors involved in epithelial-mesenchymal transition (EMT). Specifically, this compound has been found to induce the degradation of Twist1, a key EMT-transcription factor, through the inhibition of the MAPK and Akt signaling pathways nih.govresearchgate.netresearchgate.netnih.gov. This indicates a significant point of crosstalk where EGFR inhibition by this compound impacts pathways that converge on critical regulators of cellular plasticity and invasiveness. This compound has also been reported to inhibit radiation-induced NF-κB activity, another pathway involved in inflammation, survival, and proliferation plos.orgallenpress.com.
Cellular Effects of this compound on Cancer Phenotypes
The molecular actions of this compound translate into significant effects on various cellular phenotypes associated with cancer progression.
Cellular Effects of this compound on Cancer Phenotypes
Inhibition of Cellular Proliferation and Viability by this compound
This compound demonstrates a potent ability to inhibit the proliferation and reduce the viability of a range of cancer cell lines nih.govcaymanchem.comapexbt.complos.orgselleckchem.comresearchgate.netjcancer.orgallenpress.com. This effect is a direct consequence of its inhibition of EGFR and the downstream signaling pathways like MAPK and Akt, which are crucial for driving cell cycle progression and survival. Studies have reported varying half-maximal inhibitory concentration (IC50) values for this compound across different cancer cell types, reflecting differences in EGFR expression levels and reliance on EGFR signaling for growth.
| Cell Line | Cancer Type | This compound IC50 (nM) | Source |
| NHEK | Normal Human Keratinocytes | 61 | apexbt.comselleckchem.com |
| A431 | Epidermoid Carcinoma | 125 | apexbt.comselleckchem.com |
| MDA-468 | Breast Carcinoma | 260 | apexbt.comselleckchem.com |
| MCF-7 | Breast Carcinoma | 3600 | selleckchem.com |
| Huh7 | Hepatocellular Carcinoma | ~2000 | caymanchem.com |
| Hep3B | Hepatocellular Carcinoma | Not specified | nih.govresearchgate.netnih.gov |
| SNU449 | Hepatocellular Carcinoma | Not specified | nih.govresearchgate.netnih.gov |
| SCC-4 | Squamous Cell Carcinoma | Significant inhibition observed at µg/ml concentrations | plos.orgallenpress.com |
| SCC-9 | Squamous Cell Carcinoma | Significant inhibition observed at µg/ml concentrations | plos.orgallenpress.com |
| HAP1 | Chronic Myelogenous Leukemia | IC50 values used in experiments | jcancer.org |
| HAP1 RNF43 KO | Chronic Myelogenous Leukemia | IC50 values used in experiments | jcancer.org |
| HAP1 PWWP2B KO | Chronic Myelogenous Leukemia | IC50 values used in experiments | jcancer.org |
Note: IC50 values can vary depending on experimental conditions and cell line characteristics.
This compound has been shown to inhibit colony formation in squamous cell carcinoma cells in a dose-dependent manner allenpress.com.
Induction of Apoptosis and Programmed Cell Death Pathways by this compound
This compound can induce apoptosis, a form of programmed cell death, in cancer cells researchgate.netplos.orgjcancer.orgnih.gov. This apoptotic effect is a crucial mechanism by which this compound contributes to reducing tumor cell populations. Studies have demonstrated increased proportions of apoptotic cells upon treatment with this compound, sometimes more markedly when used in combination with other therapeutic modalities or under specific conditions such as hyperthermia researchgate.netplos.orgnih.gov. For instance, the combination of this compound with topotecan (B1662842) significantly increased apoptosis in A549 cells exposed to hyperthermia nih.gov. This compound-treated gastric cancer cell lines also showed induced apoptosis compared to control cells jcancer.org.
Suppression of Cellular Migration and Invasion by this compound
A significant cellular effect of this compound is its ability to suppress cancer cell migration and invasion, processes critical for metastasis nih.govresearchgate.netresearchgate.netjcancer.orgnih.gov. Studies, particularly in hepatocellular carcinoma (HCC) cell lines (Huh7, Hep3B, and SNU449), have shown that this compound treatment significantly inhibits wound closure in wound healing assays and reduces invasion in transwell and spheroid invasion assays nih.govresearchgate.netnih.gov.
The mechanism underlying this anti-migratory and anti-invasive effect involves the inhibition of MAPK and Akt signaling pathways, leading to the degradation of the transcription factor Twist1 nih.govresearchgate.netresearchgate.netnih.gov. Twist1 is a key inducer of EMT, a process that bestows migratory and invasive properties upon cancer cells. By downregulating Twist1, this compound reverses some aspects of EMT, as evidenced by the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers like N-cadherin nih.govresearchgate.netnih.gov. This compound also inhibits the activity of matrix metalloproteases (MMP-2 and MMP-9), enzymes that degrade the extracellular matrix and facilitate invasion nih.govresearchgate.netnih.gov. Inhibition of migration has also been observed in gastric cancer cell lines treated with this compound jcancer.org.
| Cellular Effect | Cancer Type(s) Studied | Key Mechanism(s) Involved | Research Finding Highlights |
| Inhibition of Migration | HCC, Gastric Cancer | Inhibition of MAPK and Akt, Twist1 degradation | Significant inhibition of wound closure; Dose-dependent inhibition of migration. nih.govresearchgate.netresearchgate.netjcancer.orgnih.gov |
| Inhibition of Invasion | HCC | Inhibition of MAPK and Akt, Twist1 degradation, MMP inhibition | Inhibition of multicellular spheroid invasion; Dose-dependent inhibition of invasion; Inhibition of MMP-2 and MMP-9 activity. nih.govresearchgate.netnih.gov |
Anti-Angiogenic Activity of this compound in In Vitro Models
Angiogenesis, the formation of new blood vessels, is a critical process in the growth and metastasis of tumors. Vascular endothelial growth factor (VEGF) and its receptors, particularly VEGFR2, play a central role in stimulating endothelial cell proliferation, migration, and tube formation, key steps in angiogenesis. Neuropilin-1 acts as a co-receptor for certain VEGF isoforms, enhancing their binding to VEGFR2 and subsequent pro-angiogenic signaling plos.org.
This compound (also known as EKB-569) is primarily recognized as a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase cenmed.commedchemexpress.comglpbio.comtocris.comtargetmol.comrndsystems.com. While its main mechanism involves inhibiting EGFR signaling, which can indirectly impact angiogenesis by affecting the production of angiogenic factors like VEGF downstream of EGFR vascularcell.com, research has also explored its more direct effects on processes related to angiogenesis in in vitro settings.
Studies investigating the anti-angiogenic potential of compounds often utilize in vitro models such as endothelial cell proliferation assays, migration assays, and tube formation assays using endothelial cells like Human Umbilical Vein Endothelial Cells (HUVECs) plos.orgmdpi.com. These assays mimic different stages of the angiogenic process.
While the primary literature focuses on this compound's impact on cancer cell proliferation and EGFR-driven pathways medchemexpress.comglpbio.comtargetmol.comselleckchem.com, some research indicates potential effects relevant to angiogenesis. For instance, inhibition of signaling pathways downstream of EGFR, such as the MAPK and Akt pathways, by this compound has been observed in various cell lines targetmol.comresearchgate.netnih.gov. These pathways are also involved in regulating endothelial cell function and angiogenesis mdpi.comnih.gov. Inhibition of these pathways could contribute to an anti-angiogenic effect.
Furthermore, some studies on related compounds or broader screenings of kinase inhibitors, including EGFR inhibitors like this compound, have assessed their impact on endothelial cell behavior and angiogenesis-related processes in vitro plos.orgaacrjournals.org. Although specific detailed data tables directly demonstrating this compound's potent anti-angiogenic activity in standard in vitro angiogenesis assays (like HUVEC tube formation or migration) were not prominently found in the immediate search results, its known inhibitory effects on key signaling nodes involved in both cancer cell survival/proliferation and angiogenesis suggest a potential indirect or direct role that warrants further dedicated investigation using specific in vitro angiogenesis models.
For example, studies evaluating the effects of various kinase inhibitors on endothelial cell proliferation and tube formation highlight the importance of targeting pathways like VEGFR2 and downstream signaling in inhibiting angiogenesis in vitro plos.orgmdpi.com. Given this compound's inhibitory activity against EGFR and its influence on downstream pathways like Akt and ERK targetmol.comresearchgate.netnih.gov, it is plausible that it could exert anti-angiogenic effects in vitro by modulating these pathways in endothelial cells, similar to how other targeted inhibitors affect these processes.
Data from studies focusing on this compound primarily report IC50 values for the inhibition of EGFR phosphorylation and cancer cell proliferation medchemexpress.comglpbio.comtocris.comtargetmol.comrndsystems.comselleckchem.com. While these are not direct measures of anti-angiogenic activity, they demonstrate the compound's ability to modulate critical signaling pathways.
Below is a table summarizing some reported in vitro inhibitory activities of this compound on EGFR and cell proliferation, which are relevant to its broader cellular effects, including potential indirect impacts on angiogenesis.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| EGFR (recombinant) | Kinase Inhibition | 38.5 | medchemexpress.comglpbio.com |
| EGFR (A431 cells) | EGF-induced phosphorylation | 20-80 | medchemexpress.comtargetmol.comselleckchem.com |
| NHEK cells | Proliferation | 61 | medchemexpress.comtargetmol.comselleckchem.com |
| A431 cells | Proliferation | 125 | medchemexpress.comtargetmol.comselleckchem.com |
| MDA-468 cells | Proliferation | 260 | medchemexpress.comtargetmol.comselleckchem.com |
| MCF-7 cells | Proliferation | 3600 | medchemexpress.comtargetmol.comselleckchem.com |
| STAT3 (A431/NHEK cells) | Phosphorylation | 30-70 | targetmol.comselleckchem.com |
| ERK1/2 (A431/NHEK cells) | Activation | 62-500 | targetmol.comselleckchem.com |
| AKT (A431/NHEK cells) | Activation | 75-500 | targetmol.comselleckchem.com |
Note: The IC50 ranges for ERK1/2 and AKT activation are based on concentrations at which inhibition was observed without affecting the NF-κB pathway targetmol.comselleckchem.com. Specific IC50 values within this range may vary depending on the cell line and experimental conditions.
Further dedicated in vitro studies specifically assessing this compound's effects on endothelial cell functions such as migration, invasion, and tube formation, along with its impact on key angiogenic signaling molecules like VEGFRs and downstream effectors in endothelial cells, would provide more direct evidence of its anti-angiogenic activity in vitro.
Preclinical Efficacy Studies of Pelitinib
In Vitro Antiproliferative and Cytotoxic Activities of Pelitinib (B1684513)
In vitro studies are fundamental in assessing a compound's direct effects on cancer cells. This compound's impact on cell proliferation and viability has been examined across a range of cancer cell lines and in more complex cellular models.
Efficacy Across Diverse Cancer Cell Lines
This compound has demonstrated antiproliferative and cytotoxic activities in various cancer cell lines, particularly those with EGFR alterations. It is described as a potent irreversible EGFR inhibitor with an IC50 of 38.5 nM. cenmed.comselleckchem.com Studies have shown that this compound can inhibit the proliferation of normal human keratinocytes (NHEK), as well as A431 and MDA-468 tumor cells, with IC50 values of 61 nM, 125 nM, and 260 nM, respectively. However, it showed less activity against MCF-7 cells, with an IC50 of 3.6 µM. selleck.co.jpmedchemexpress.com this compound has also been shown to inhibit the growth of gastric cancer (GC) cell lines, particularly those with gained EGFR or amplified MET. bg.ac.rs In hepatocellular carcinoma (HCC) cell lines, including Huh7, Hep3B, and SNU449, this compound treatment significantly inhibited wound closure, indicating an effect on cell migration. nih.govresearchgate.net Apoptotic activity of this compound has also been observed in gastric cancer cell lines such as MKN45. researchgate.net
Studies in Three-Dimensional (3D) Cellular Models (Spheroids, Organoids)
Three-dimensional cell culture models, such as spheroids and organoids, are increasingly used in preclinical research as they better mimic the in vivo tumor microenvironment compared to traditional two-dimensional cultures. nih.govfrontiersin.orgmdpi.comthermofisher.com this compound has been evaluated in these more complex models. Studies in HCC cell lines have shown that this compound can inhibit multicellular cancer spheroid invasion. nih.govresearchgate.net While the provided search results specifically mention this compound's effect on spheroid invasion in HCC, the use of 3D models like spheroids and organoids is generally acknowledged as valuable for assessing drug efficacy in a context that more closely resembles in vivo conditions. frontiersin.orgmdpi.comnih.gov
Impact on Cancer Stem-like Cell Populations by this compound
Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, and resistance to therapy. promocell.comdntb.gov.ua Targeting CSC populations is an important aspect of developing effective cancer treatments. While direct studies explicitly detailing this compound's specific impact on isolating or eliminating cancer stem-like cell populations were not extensively found in the provided results, some sources mention this compound in the context of irreversible EGFR inhibitors and cancer stem cells. abcam.co.jpfigshare.comjci.org Further dedicated research would be needed to fully elucidate this compound's effects on these specific cell populations.
Effects on Cell Cycle Progression and DNA Synthesis
Cell cycle progression and DNA synthesis are fundamental processes for cell proliferation. Cancer cells often have dysregulated cell cycles. mdpi.combiorxiv.org Inhibiting these processes can be a strategy for cancer therapy. This compound, as an EGFR inhibitor, can influence signaling pathways that regulate the cell cycle. jcancer.org EGFR signaling can impact pathways like MAPK and Akt, which are involved in cell cycle progression and DNA synthesis. selleck.co.jpmdpi.comembopress.orgfda.govnih.govamegroups.org While the search results indicate that EGFR inhibitors like gefitinib (B1684475) can induce G0/G1 arrest in some cell lines and affect downstream pathways involved in DNA synthesis fda.govamegroups.org, specific detailed findings on how this compound directly modulates cell cycle phases or DNA synthesis were not prominently featured. However, its inhibitory effect on cell proliferation and induction of apoptosis medchemexpress.comresearchgate.net suggest an underlying impact on cell cycle control.
In Vivo Efficacy of this compound in Xenograft and Syngeneic Animal Models
Preclinical in vivo studies using animal models, such as xenografts and syngeneic models, are crucial for evaluating the antitumor efficacy of a compound in a living system. nih.gov
Inhibition of Tumor Growth in Subcutaneous Xenograft Models
Subcutaneous xenograft models, where human cancer cells are implanted under the skin of immunocompromised mice, are commonly used to assess the ability of a compound to inhibit tumor growth. nih.govresearchgate.net this compound has demonstrated efficacy in inhibiting tumor growth in these models. In a murine xenograft model using MKN45 gastric cancer cells, this compound significantly reduced tumor volumes. bg.ac.rsjcancer.orgresearchgate.net Studies have shown that this compound can inhibit tumor growth in MKN45 xenografts with an inhibition rate of 31% at 3 weeks. jcancer.orgresearchgate.net this compound has also been shown to potently inhibit EGFR phosphorylation in A431 xenografts, which overexpress EGFR. selleck.co.jpmedchemexpress.com Furthermore, administration of this compound has been shown to inhibit tumorigenesis in APCMin/+ mice. selleck.co.jp Its efficacy in xenograft models supports its potential as an antitumor agent. escholarship.orgtandfonline.com
Here is a summary of some preclinical efficacy findings for this compound:
| Study Type | Model / Cell Line(s) | Key Finding | Source |
| In Vitro | A431, MDA-468 (Tumor Cells), NHEK (Normal Keratinocytes) | Potent inhibition of proliferation (IC50 values in nM range). | selleck.co.jpmedchemexpress.com |
| In Vitro | MCF-7 (Breast Cancer) | Less activity compared to other cell lines (IC50 in µM range). | selleck.co.jpmedchemexpress.com |
| In Vitro | Gastric Cancer Cell Lines (with EGFR gain/MET amp) | Inhibited growth in a dose-dependent manner and induced cell death. | bg.ac.rs |
| In Vitro | Huh7, Hep3B, SNU449 (HCC Cell Lines) | Significantly inhibited wound closure (migration). | nih.govresearchgate.net |
| In Vitro (3D) | Huh7 Spheroids (HCC) | Inhibited multicellular cancer spheroid invasion. | nih.govresearchgate.net |
| In Vitro | MKN45 (Gastric Cancer) | Showed apoptotic activity. | researchgate.net |
| In Vivo (Xenograft) | MKN45 Xenografts (Murine) | Significantly reduced tumor volumes; 31% tumor growth inhibition at 3 weeks. | bg.ac.rsjcancer.orgresearchgate.net |
| In Vivo (Xenograft) | A431 Xenografts | Potently inhibited EGFR phosphorylation. | selleck.co.jpmedchemexpress.com |
| In Vivo | APCMin/+ mice | Inhibited tumorigenesis. | selleck.co.jp |
Efficacy in Orthotopic and Metastatic Animal Models
Orthotopic models, where tumor cells or tissues are implanted into the corresponding organ of origin in animal models, are considered more clinically relevant than subcutaneous models as they better mimic the tumor microenvironment and metastatic process criver.combiocytogen.comnih.gov. This compound has been evaluated in such models to assess its impact on primary tumor growth and metastatic spread.
Studies have shown that orthotopic implantation can more accurately recapitulate the propensity of human tumors to metastasize compared to subcutaneous models crownbio.com. While specific detailed data on this compound's efficacy solely in orthotopic and metastatic animal models from the search results are limited, the use of these models is highlighted as crucial for evaluating drug efficacy in a disease-relevant environment and quantifying metastatic activity criver.combiocytogen.com. For instance, one study mentions confirming the anti-cancer effect of this compound in an orthotopic 4T1 tumor-bearing mouse model, although specific efficacy data are not provided in the snippet researchgate.netresearchgate.net.
Studies Utilizing Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models involve implanting human tumor tissue directly from patients into immunodeficient mice, preserving the tumor's heterogeneity and architecture criver.cominvivotek.com. These models are considered highly translational and valuable for predicting clinical outcomes and evaluating drug efficacy criver.comnih.govnih.gov.
PDX models are increasingly used in preclinical oncology to optimize the drug development process and for target validation criver.com. They offer a more accurate assessment of therapeutic efficacy compared to conventional cell line studies invivotek.com. While challenges exist, such as variable take rates and the need for specialized equipment, PDX models provide a platform that reflects the complexity and molecular diversity of human cancer criver.comnih.gov. The efficacy of drugs in PDX models can be assessed using criteria such as the modified response evaluation criteria in solid tumors (mRECIST) nih.gov.
Specific studies using this compound in PDX models include an examination of its in vivo efficacy on the growth of MKN45 xenograft models, which are subcutaneous, not explicitly PDX, but are derived from a gastric cancer cell line jcancer.org. Another study mentions neratinib (B1684480), a modification of EKB-569 (this compound), inhibiting tumor growth in a HER2-positive, PIK3CA-mutant patient-derived xenograft model mdpi.com. This suggests the relevance of PDX models for evaluating this compound or its derivatives.
Evaluation of Anti-Metastatic Potential in Preclinical Models
Metastatic disease is a major cause of cancer-related deaths, and preclinical models that can accurately recapitulate the metastatic process are essential for developing effective therapies crownbio.com. Orthotopic models are particularly useful for studying metastasis as they provide a relevant tumor microenvironment criver.combiocytogen.comcrownbio.com.
Preclinical studies have investigated this compound's potential to inhibit metastasis. In hepatocellular carcinoma (HCC) cell lines (Huh7, Hep3B, and SNU449), this compound treatment significantly inhibited wound closure, a measure of cell migration researchgate.netnih.gov. It also inhibited multicellular cancer spheroid invasion and the activities of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix necessary for metastasis nih.gov. The anti-migration and anti-invasion effects of this compound in HCC cells were found to be mediated by inducing the degradation of the transcription factor Twist1 through the inhibition of MAPK and Akt signaling pathways researchgate.netresearchgate.netnih.gov.
This compound's Preclinical Efficacy in Specific Cancer Subtypes
This compound has been investigated for its preclinical efficacy in several specific cancer types where EGFR signaling plays a significant role.
Non-Small Cell Lung Cancer (NSCLC) Preclinical Models
NSCLC is a cancer type where EGFR mutations are common targets for therapy. This compound is being evaluated in clinical trials for lung cancer and has shown promise in preclinical models. researchgate.netnih.gov It has been shown to be effective in lung cancer models bearing the secondary EGFR T790M mutation, which confers resistance to first-generation EGFR TKIs nih.gov.
This compound has also been investigated for its ability to target the upregulation of ABCB1 and ABCG2 efflux transporters, which can be induced by hyperthermia in lung cancer and contribute to drug resistance researchgate.netnih.gov. This compound was found to potentiate the anticancer activity of transporter substrate drugs like paclitaxel (B517696) (ABCB1) and topotecan (B1662842) (ABCG2) in cell lines overexpressing these transporters nih.gov. This effect was concentration-dependent and specific to cell lines with transporter overexpression nih.gov.
Breast Cancer Preclinical Models
In breast cancer preclinical models, this compound has demonstrated inhibitory activity against the proliferation of certain breast cancer cell lines. This compound potently inhibited the proliferation of MDA-468 tumor cells, which overexpress EGFR, with an IC50 of 260 nM, while showing less activity against MCF-7 cells (IC50 of 3.6 μM) selleckchem.com. MDA-468 cells are a breast cancer cell line with EGFR amplification dovepress.com.
This compound's activity in breast cancer models is linked to its inhibition of EGFR and downstream signaling pathways like STAT3, AKT, and ERK1/2 selleckchem.com. While some studies on breast cancer preclinical models focus on other HER inhibitors like neratinib and lapatinib (B449), mentioning this compound as a related compound mdpi.comdovepress.comnih.gov, the direct preclinical efficacy data for this compound in breast cancer primarily highlights its antiproliferative effects in EGFR-overexpressing cell lines.
Gastric and Esophageal Adenocarcinoma Preclinical Models
Preclinical drug development for esophageal adenocarcinoma (EAC) has historically been limited, but the increasing availability of PDX and metastatic models is improving this nih.gov. This compound has been examined in gastric cancer models. In subcutaneous MKN45 xenograft models (derived from a gastric cancer cell line), this compound significantly inhibited tumor growth, showing a 31% inhibition rate at 3 weeks jcancer.org.
While the search results mention the development and use of PDX models for EAC and gastric cancer invivotek.comfrontiersin.orgnih.gov, specific detailed efficacy data for this compound in EAC PDX models were not prominently found. However, given its activity in gastric cancer xenografts and its mechanism of action as an EGFR inhibitor, it is relevant to these cancer types where EGFR signaling can play a role.
Data Tables
Below are interactive data tables summarizing some of the preclinical efficacy data for this compound mentioned in the text.
| Cancer Cell Line | IC50 (nM) | Effect | Citation |
| A431 | 125 | Inhibition of proliferation | selleckchem.com |
| MDA-468 | 260 | Inhibition of proliferation | selleckchem.com |
| MCF-7 | 3600 | Inhibition of proliferation (less active) | selleckchem.com |
| Huh7 | < 2000 | No significant cytotoxicity | nih.gov |
| Huh7, Hep3B, SNU449 | N/A | Inhibition of wound closure (migration) | researchgate.netnih.gov |
| Huh7 | N/A | Inhibition of spheroid invasion | researchgate.netnih.gov |
| Huh7 | N/A | Inhibition of MMP-2 and MMP-9 activity | nih.gov |
| Animal Model | Cancer Type (Model Origin) | Observed Effect | Inhibition Rate (%) | Citation |
| MKN45 xenografts (mouse) | Gastric Cancer (Cell Line) | Tumor growth inhibition | 31% (at 3 weeks) | jcancer.org |
| 4T1 orthotopic (mouse) | Breast Cancer (Cell Line) | Anti-cancer effect | Not specified | researchgate.netresearchgate.net |
Head and Neck Squamous Cell Carcinoma (HNSCC) Preclinical Models
Head and neck squamous cell carcinoma (HNSCC) is a significant public health problem with high incidence and mortality rates. uminho.pt EGFR is frequently overexpressed in HNSCC, making it a relevant therapeutic target. uminho.ptnih.gov Preclinical models, including cell lines and patient-derived xenografts (PDXs), are vital for evaluating novel therapies and understanding resistance mechanisms in HNSCC. nih.govfrontiersin.orgnih.gov
Preclinical investigations have explored the activity of this compound in HNSCC models. Studies have shown that this compound can enhance radiosensitivity in HNSCC cells in vitro. researchgate.net This effect was observed in SCC-4 cells and appeared to be mediated by the inhibition of the binding activity of the transcription factor NF-κB. researchgate.net
While the search results indicate that HER2 targeting has been evaluated in HNSCC preclinical models and that this compound is an analog of Neratinib, a pan-HER inhibitor effective in HNSCC cell lines, specific detailed data tables on this compound's efficacy as a single agent in HNSCC cell lines or PDX models were not extensively available in the provided snippets. researchgate.netescholarship.orgmdpi.com The focus of some HNSCC preclinical studies in the results was on other agents or combinations. nih.govfrontiersin.orgresearchgate.netkuraoncology.com
Other Emerging Preclinical Indications for this compound
Beyond HNSCC, preclinical studies have investigated this compound's potential in other cancer types.
Hepatocellular Carcinoma (HCC): Preclinical studies in HCC cell lines (Huh7, Hep3B, and SNU449) have demonstrated that this compound treatment significantly inhibited wound closure, a measure of cell migration. researchgate.net Furthermore, this compound was found to inhibit multicellular cancer spheroid invasion and metalloprotease activities in Huh7 cells. researchgate.net The mechanism involved the inhibition of migration and invasion through inducing Twist1 degradation via the inhibition of MAPK and Akt signaling pathways. nih.govresearchgate.net The inhibition of cell motility by this compound was comparable to that observed with Twist1 siRNA. researchgate.net this compound treatment also regulated EMT-related gene expression, upregulating E-cadherin and downregulating N-cadherin. researchgate.net These findings suggest this compound's potential as an anti-cancer drug for HCC by inhibiting EMT activity via Twist1 inhibition. nih.govresearchgate.net
Here is a summary of preclinical findings in HCC:
| Cell Line | Effect on Wound Closure | Effect on Spheroid Invasion | Mechanism |
| Huh7 | Inhibited | Inhibited | Inhibits Twist1 via MAPK and Akt pathways |
| Hep3B | Inhibited | Not specified | Not specified |
| SNU449 | Inhibited | Not specified | Not specified |
Lung Cancer: this compound has been investigated in lung cancer models, particularly in the context of overcoming resistance to first-generation EGFR TKIs caused by the T790M mutation. nih.gov this compound is described as being evaluated in clinical trials for lung cancer and shown to be effective in lung cancer bearing the T790M mutation in preclinical settings. nih.gov
Preclinical studies also explored the interaction of this compound with ABC transporters, such as ABCB1 and ABCG2, which are involved in multidrug resistance. nih.govresearchgate.net Hyperthermia is known to up-regulate these transporters in lung cancer. nih.gov this compound was investigated for its ability to target cancer cells with up-regulated efflux transporters after hyperthermia. nih.gov this compound inhibited the three major MDR transporters (ABCB1, ABCC1, and ABCG2) in drug-resistant cancer cell lines and stably transfected HEK293 cells. nih.gov Using fluorescent probe substrates, the inhibition of efflux was evaluated. nih.gov this compound specifically promoted apoptosis in combination with topotecan after hyperthermia exposure in A549 cells. nih.gov
Here is a summary of preclinical findings related to ABC transporters in Lung Cancer:
| Transporter | This compound Interaction | Effect |
| ABCB1 | Inhibited | Sensitized A549 cells to apoptosis in combination with topotecan post-hyperthermia nih.gov |
| ABCC1 | Inhibited | Not specified |
| ABCG2 | Inhibited | Sensitized A549 cells to apoptosis in combination with topotecan post-hyperthermia nih.gov |
Gastric Carcinoma: this compound has shown induced apoptosis ability in gastric carcinoma cell lines (MKN28 and MKN45) in vitro. jcancer.org In vivo studies using MKN45 xenograft models also examined the anti-tumor efficacy of this compound. jcancer.org this compound inhibited EGF-induced activation of AKT and ERK1/2 in cancer cells. researchgate.netjcancer.org
Here is a summary of preclinical findings in Gastric Carcinoma:
| Cell Line | In Vitro Effect | In Vivo Effect (Xenograft) |
| MKN28 | Induced apoptosis | Not specified |
| MKN45 | Induced apoptosis | Showed anti-tumor efficacy |
Breast Cancer: Preclinical studies have evaluated the sensitivity of breast cancer cell lines to a library of small molecule kinase inhibitors, including this compound. harvard.edu
Colorectal Cancer: this compound has been investigated in preclinical studies for colorectal cancer. drugbank.com
Ovarian Cancer: Hyper-activation of EGFR signaling, which this compound targets, has been detected in ovarian cancer. nih.gov
Bladder Cancer: While the search results mention that EGFR targeting in combination with radiotherapy is used for HNSCC and that radiation treatment induced phosphorylation of EGFR and HER2 in bladder cancer cells, specific preclinical data on this compound in bladder cancer was not detailed. researchgate.net
Pharmacokinetic and Pharmacodynamic Profiling of Pelitinib in Preclinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of Pelitinib (B1684513) in Animal Models
Preclinical ADME studies in animal models provide essential insights into how a drug is handled by a living organism, informing predictions about its behavior in humans. gsconlinepress.comadmescope.com
Oral Bioavailability and Tissue Distribution Studies in Preclinical Species
This compound has been reported to be orally bioavailable in preclinical models. rndsystems.comtocris.com While specific quantitative data on oral bioavailability and detailed tissue distribution across various animal species were not extensively detailed in the provided search results, the mention of oral bioavailability in the context of in vivo studies suggests that a significant fraction of the administered oral dose is absorbed into the systemic circulation. rndsystems.comtocris.com Tissue distribution studies are typically conducted to understand where a drug goes in the body, its concentration in target tissues (like tumors), and its potential accumulation in non-target organs. Although explicit data tables for this compound's tissue distribution were not found, such studies are standard in preclinical PK profiling.
Hepatic Metabolism and Metabolite Identification of this compound in Preclinical Species
Metabolism is a key aspect of drug disposition, often occurring primarily in the liver. admescope.com Identifying metabolites formed in preclinical species is important for understanding how the drug is transformed and for assessing potential differences in metabolism compared to humans. admescope.comeuropa.eu While the specific metabolic pathways and identified metabolites of this compound in preclinical species were not detailed in the search results, general principles of preclinical metabolism studies involve incubating the drug with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to identify metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). admescope.comnih.gov Comparative metabolism studies are conducted to determine if the metabolic profiles in animal models are similar to those in humans, which is important for the relevance of preclinical toxicity studies. admescope.comeuropa.eu
Preclinical Pharmacodynamic Markers of this compound Activity
Pharmacodynamic studies in preclinical models assess the biological effects of a drug, including its interaction with its molecular target and the resulting downstream effects. plos.org
In Vivo Target Engagement Assessment (e.g., Phosphorylated Kinase Levels in Tumor Tissue)
This compound is an irreversible inhibitor of EGFR. cenmed.comselleckchem.comrndsystems.comtocris.com Assessing target engagement in vivo, particularly in tumor tissue, is a critical pharmacodynamic endpoint. This often involves measuring the levels of phosphorylated EGFR or downstream signaling molecules in response to this compound treatment in animal models bearing tumors that express EGFR. Inhibition of EGFR tyrosine kinase activity by this compound would be expected to lead to a decrease in the phosphorylation levels of EGFR and its downstream targets, such as AKT and ERK1/2. selleckchem.comtocris.comnih.govresearchgate.net Studies have shown that this compound inhibits EGF-induced phosphorylation of EGFR and STAT3 in cell lines. selleckchem.comtocris.com It also specifically inhibits the activation of AKT and ERK1/2. selleckchem.comtocris.comnih.govresearchgate.net Measuring these changes in tumor tissue from treated animals provides evidence of target engagement and the extent of pathway inhibition. plos.org
Correlation of this compound Exposure with Anti-tumor Response in Animal Models
Data Table Example (Illustrative - based on described findings, not specific quantitative data from searches):
While specific quantitative data for preclinical ADME and PK/PD correlation in tabular format were not found in the search results, the types of data that would be presented in such tables are described below.
Table 1: Illustrative Preclinical Pharmacodynamic Markers of this compound Activity
| Animal Model / Cell Line | Endpoint Measured | Observation | Reference(s) |
| A431 and NHEK cells | EGF-induced EGFR Phosphorylation | Inhibited with IC50 of 20-80 nM. | selleckchem.comtocris.com |
| A431 and NHEK cells | EGF-induced STAT3 Phosphorylation | Inhibited with IC50 of 30-70 nM. | selleckchem.comtocris.com |
| Various cell lines | AKT and ERK1/2 Activation | Specifically inhibited at concentrations of 75-500 nM. | selleckchem.comtocris.comnih.govresearchgate.net |
| MKN45 xenograft model | Tumor Volume | Significantly reduced in this compound-treated group. | jcancer.org |
| 4T1 tumor-bearing mouse | Anti-tumor effect | Confirmed anti-cancer effect. | researchgate.net |
| A549 and H1975 cells | ABCB1 and ABCG2 mediated efflux | Significantly inhibited in a concentration-dependent manner. | nih.gov |
| Huh7 cells | Twist1 degradation | Induced through inhibition of MAPK and Akt signaling pathways. | nih.govresearchgate.net |
Table 2: Illustrative Preclinical Oral Bioavailability Data
| Species | Formulation | Dose Route | Oral Bioavailability (%) | Cmax (unit) | Tmax (unit) | AUC (unit) |
| Species 1 | Formulation A | Oral | Data not found | Data not found | Data not found | Data not found |
| Species 2 | Formulation A | Oral | Data not found | Data not found | Data not found | Data not found |
Table 3: Illustrative Preclinical Hepatic Metabolism Data
| Species | Enzyme Source (e.g., Microsomes, Hepatocytes) | Identified Metabolites | Major Metabolic Pathways |
| Species 1 | Source A | Data not found | Data not found |
| Species 2 | Source B | Data not found | Data not found |
Modulation of Downstream Signaling Pathways in Preclinical Tumor Samples
Preclinical investigations into the pharmacodynamic profile of this compound have extensively characterized its effects on key intracellular signaling pathways frequently dysregulated in cancer, particularly those downstream of the epidermal growth factor receptor (EGFR). This compound, an irreversible EGFR inhibitor, exerts its anti-tumor effects, in part, by modulating these critical cascades in preclinical tumor models ontosight.airesearchgate.net.
Studies have demonstrated that this compound inhibits the phosphorylation of EGFR induced by its ligand, EGF, in various cell lines, including A431 and normal human keratinocytes (NHEK) selleckchem.comtargetmol.com. This inhibition of the primary receptor activation subsequently impacts downstream signaling.
A significant finding across multiple preclinical models is the inhibition of the MAPK/ERK pathway. This compound has been shown to specifically inhibit the activation (phosphorylation) of ERK1/2 in cell lines such as A431 and NHEK, typically at concentrations ranging from 75 to 500 nM selleckchem.comtargetmol.com. In addition to ERK1/2, studies in hepatocellular carcinoma (HCC) cell lines, including Huh7, have indicated that this compound can also decrease the phosphorylation of other MAPK family members, such as p38 and JNK nih.gov. The inhibition of the MAPK pathway is linked to reduced cell proliferation and altered cellular behavior in these models nih.gov.
The PI3K/AKT signaling pathway is another crucial cascade affected by this compound in preclinical settings. Research indicates that this compound specifically inhibits the activation (phosphorylation) of AKT at concentrations between 75 and 500 nM selleckchem.comtargetmol.com. In HCC cell lines, the inhibition of the Akt pathway by this compound has been implicated in the suppression of cell migration and invasion, potentially through the degradation of the transcription factor Twist1 nih.gov.
Furthermore, this compound has been shown to inhibit the phosphorylation of STAT3. In both A431 and NHEK cells, this compound effectively inhibits STAT3 phosphorylation with IC50 values ranging from 30 to 70 nM selleckchem.comtargetmol.com. Constitutive activation of STAT3 is common in many cancers and plays a role in cell proliferation and survival nih.govoatext.com.
It is noteworthy that preclinical evaluations have indicated that this compound does not appear to significantly affect the NF-κB signaling pathway selleckchem.comtargetmol.com.
The modulation of these downstream pathways collectively contributes to the observed preclinical anti-tumor effects of this compound, including the inhibition of cell proliferation, migration, and invasion in various cancer cell lines and in vivo models selleckchem.comtargetmol.comnih.gov.
Key findings on the inhibition of downstream signaling pathways by this compound in preclinical cell-based assays are summarized in the table below:
| Target Pathway/Protein | Cell Line | Assay Type | Inhibition (e.g., IC50) | Source |
| EGFR Phosphorylation | A431, NHEK | EGF-induced phosphorylation | 20-80 nM | selleckchem.comtargetmol.com |
| STAT3 Phosphorylation | A431, NHEK | Phosphorylation | 30-70 nM | selleckchem.comtargetmol.com |
| AKT Activation | Various | Phosphorylation | 75-500 nM | selleckchem.comtargetmol.com |
| ERK1/2 Activation | Various | Phosphorylation | 75-500 nM | selleckchem.comtargetmol.com |
| p38 Phosphorylation | Huh7 | Phosphorylation | Decreased | nih.gov |
| JNK Phosphorylation | Huh7 | Phosphorylation | Decreased | nih.gov |
| NF-κB Pathway | Various | Activity | No significant effect | selleckchem.comtargetmol.com |
Note: "Various" cell lines refer to those where inhibition of AKT and ERK1/2 was observed within the specified concentration range, as reported in the sources.
The inhibition of these pathways underscores this compound's mechanism as a targeted agent, primarily acting through EGFR blockade and subsequently impacting critical signaling nodes that drive cancer cell growth, survival, and metastasis in preclinical models.
Mechanisms of Resistance to Pelitinib in Preclinical Models
Acquired Resistance Pathways to Pelitinib (B1684513)
Acquired resistance to this compound in preclinical models arises through several distinct pathways, often involving genetic alterations or adaptive cellular responses that bypass the drug's inhibitory effects on EGFR.
On-Target Resistance Mutations in EGFR/HER2 (e.g., T790M, Exon 20 Insertions)
One of the most well-characterized mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including irreversible inhibitors like this compound (EKB-569), involves the emergence of secondary mutations in the EGFR gene itself. The T790M mutation, located in exon 20, is a common gatekeeper mutation that increases the affinity of EGFR for ATP, thereby reducing the inhibitory effect of some TKIs dovepress.comresearchgate.netmdpi.com. While this compound is an irreversible inhibitor designed to overcome some resistance mechanisms, the T790M mutation can still contribute to reduced sensitivity aacrjournals.org. Additionally, EGFR exon 20 insertion mutations are known to confer resistance to first and second-generation EGFR TKIs and can also impact the efficacy of newer agents in preclinical models aacrjournals.orgscispace.comdovepress.com. HER2 mutations can also play a role in resistance to HER2-targeted therapies, and given this compound's activity against HER family members, alterations in HER2 could potentially contribute to resistance in relevant preclinical models mdpi.com.
Activation of Alternative Receptor Tyrosine Kinase Pathways (e.g., MET Amplification)
Cancer cells can develop resistance to EGFR inhibitors by activating alternative signaling pathways that bypass the need for EGFR signaling. Amplification of the MET proto-oncogene, which encodes the MET receptor tyrosine kinase, is a notable example of this mechanism observed in preclinical models of resistance to EGFR TKIs aacrjournals.orgdntb.gov.uadovepress.commdpi.com. MET amplification can lead to the activation of downstream signaling pathways, such as PI3K/AKT and MAPK, providing survival signals that circumvent EGFR inhibition mdpi.com. Preclinical studies have shown that MET amplification can drive resistance to EGFR TKIs aacrjournals.orgdovepress.commdpi.com.
Downstream Signaling Pathway Alterations (e.g., PIK3CA Mutations)
Alterations in signaling pathways downstream of EGFR can also contribute to this compound resistance in preclinical models. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are frequently observed in various cancers and can lead to constitutive activation of the PI3K/AKT pathway dovepress.comnih.gov. This sustained activation of downstream signaling can render cancer cells less dependent on EGFR signaling for survival and proliferation, thereby conferring resistance to EGFR inhibitors like this compound scispace.comdovepress.comresearchgate.netamegroups.org. Preclinical studies have indicated that PIK3CA mutations can drive therapeutic resistance dovepress.comnih.gov.
Phenotypic Cell State Transitions (e.g., Epithelial-Mesenchymal Transition - EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and resistance to various therapies, including targeted agents mdpi.comresearchgate.net. Preclinical studies have implicated EMT in the development of resistance to EGFR TKIs mdpi.comresearchgate.net. This transition can be associated with changes in the expression of key markers, such as decreased E-cadherin and increased N-cadherin researchgate.netnih.govresearchgate.net. EMT can lead to altered signaling pathway dependencies and a more aggressive phenotype that is less responsive to EGFR inhibition. Preclinical research specifically with this compound has shown its ability to inhibit EMT activity in hepatocellular carcinoma cells by inhibiting Twist1, suggesting that EMT can be a mechanism of resistance that this compound may counteract in some contexts researchgate.netnih.govresearchgate.net.
Microenvironmental Contributions to Resistance
The tumor microenvironment (TME), comprising various cell types, extracellular matrix components, and signaling molecules, plays a crucial role in cancer progression and can significantly influence the response to targeted therapies frontiersin.orgcrownbio.com. Preclinical models are increasingly being used to understand how the TME contributes to drug resistance frontiersin.orgmdpi.com. Factors within the TME, such as interactions with stromal cells, the presence of growth factors, and the hypoxic environment, can activate survival pathways in cancer cells and protect them from the effects of targeted inhibitors like this compound crownbio.commdpi.com. Preclinical models that incorporate aspects of the TME, such as 3D cell cultures and co-culture systems, are valuable tools for investigating these complex interactions and their role in this compound resistance crownbio.commdpi.com.
Strategies to Circumvent this compound Resistance in Preclinical Settings
Preclinical research is actively exploring strategies to overcome or prevent the development of resistance to this compound. These strategies often involve combination approaches targeting the identified resistance mechanisms.
Given that on-target mutations like T790M and exon 20 insertions can reduce this compound sensitivity, novel EGFR inhibitors specifically designed to overcome these mutations are being investigated in preclinical models researchgate.netaacrjournals.org. Combining this compound with inhibitors targeting alternative activated pathways, such as MET inhibitors, is a promising strategy to address resistance driven by bypass signaling mdpi.comnih.gov. Preclinical studies combining EGFR and MET inhibitors have shown efficacy in overcoming resistance mediated by MET amplification mdpi.comnih.gov.
Targeting downstream signaling alterations, such as PIK3CA mutations, in combination with this compound is another area of preclinical investigation dovepress.comnih.gov. Inhibitors of the PI3K/AKT/mTOR pathway are being explored to counteract the survival signals emanating from these altered pathways dovepress.comresearchgate.net.
Strategies aimed at reversing EMT or targeting key mediators of this process, potentially in combination with this compound, are also being explored in preclinical settings to overcome resistance associated with phenotypic cell state transitions researchgate.netoncohemakey.com.
Furthermore, preclinical models are being used to evaluate strategies that target the tumor microenvironment to enhance the effectiveness of EGFR inhibitors. This could involve targeting stromal cells, inhibiting pro-survival signaling from the TME, or addressing hypoxia frontiersin.orgcrownbio.com.
Preclinical studies have also investigated the interaction of this compound with efflux transporters like ABCB1 and ABCG2, which can contribute to multidrug resistance nih.govresearchgate.net. This compound has shown the ability to inhibit the activity of these transporters in preclinical models, suggesting a potential strategy to overcome transporter-mediated resistance by combining this compound with other agents affected by these transporters nih.govresearchgate.net.
Combination Therapies for Overcoming Resistance to this compound
Preclinical research explores combination therapy as a promising strategy to circumvent resistance to EGFR TKIs like this compound by simultaneously targeting multiple pathways or mechanisms. ijbs.comresearchgate.net This approach aims to overcome resistance mediated by bypass signaling or to inhibit drug efflux transporters.
Given the interaction of this compound with ABC transporters, combining this compound with chemotherapy agents that are substrates of ABCB1 and ABCG2 has been investigated in preclinical models. Studies have shown that this compound can inhibit the efflux activity of ABCB1 and ABCG2 in a concentration-dependent manner. nih.gov This inhibition can lead to increased intracellular accumulation of co-administered chemotherapy drugs, thereby enhancing their cytotoxic effects, particularly in cells where these transporters are upregulated. nih.gov For example, in hyperthermia-exposed lung cancer cells with upregulated ABCB1 and ABCG2, combining a low concentration of this compound with topotecan (B1662842), an ABCG2 substrate, significantly increased apoptosis compared to topotecan alone. nih.gov
Interactive Table 1: Effect of this compound and Topotecan Combination on Apoptosis in Hyperthermia-Exposed A549 Cells
| Treatment Combination | Apoptosis (%) |
| Topotecan (20 nM) | 42.9 ± 1.4 |
| This compound (3 µM) + Topotecan (20 nM) | 69.5 ± 2.5 |
Data derived from preclinical studies in hyperthermia-exposed A549 cells. nih.gov
Targeting downstream signaling pathways that contribute to resistance is another combination strategy. Inhibition of the PI3K/AKT/mTOR pathway, which can be activated as a bypass mechanism, has shown potential in preclinical studies. ijbs.com Combining this compound with inhibitors of this pathway, such as the PI3K/AKT/mTOR blocker NVP-BEZ235, has demonstrated enhanced growth inhibition in cancer cells resistant to first and second-generation ErbB-targeting drugs in vitro. bioline.org.br
Interactive Table 2: In Vitro Growth Inhibition with Combination Therapy
| Inhibitor Combination | Effect on Resistant Cancer Cells |
| This compound + NVP-BEZ235 | Enhanced Growth Inhibition |
Effect observed in vitro in cancer cells resistant to first and second-generation ErbB-targeting drugs. bioline.org.br
Preclinical models also support combining EGFR TKIs with inhibitors targeting other receptor tyrosine kinases or pathways implicated in resistance, such as MET or HER2. ijbs.commdpi.com While specific data on this compound combinations with MET or HER2 inhibitors in preclinical models were not extensively detailed in the search results, the general principle of targeting bypass pathways is a recognized strategy to overcome TKI resistance.
Repurposing of Existing Agents to Restore this compound Sensitivity
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a potentially faster and less costly approach to identify agents that can restore sensitivity to drugs like this compound. nih.govfondation-charcot.org Since the pharmacokinetic and safety profiles of repurposed drugs are already established, they can potentially be translated more rapidly into clinical studies. nih.govfondation-charcot.org
Preclinical studies can evaluate whether existing non-cancer drugs or cancer drugs used for other indications can resensitize resistant cancer cells to this compound. This can involve screening libraries of approved drugs in this compound-resistant cell lines to identify compounds that, in combination with this compound, restore growth inhibition or induce apoptosis.
The interaction of this compound with ABC transporters suggests that repurposing inhibitors of these transporters could be a strategy to overcome efflux-mediated resistance. nih.govresearchgate.netresearchgate.net While this compound itself has some inhibitory activity against ABCB1 and ABCG2, combining it with more potent or specific ABC transporter inhibitors could further enhance intracellular drug accumulation and overcome resistance in preclinical models where transporter upregulation is a dominant mechanism.
Another approach to repurposing involves identifying agents that can modulate signaling pathways that are activated in this compound-resistant cells. For instance, if activation of the PI3K/AKT pathway is identified as a resistance mechanism, repurposing existing PI3K or AKT inhibitors in combination with this compound could restore sensitivity in preclinical models. amegroups.orgijbs.com Similarly, if amplification or activation of other kinases like MET or HER2 contributes to resistance, repurposing their specific inhibitors could be explored. nih.govnih.gov
Preclinical studies using drug-adapted cancer cell lines that have developed resistance to this compound are valuable models for identifying repurposed agents that can restore sensitivity. researchgate.net These models allow for in-depth functional studies to elucidate the mechanisms by which repurposed drugs overcome resistance and to evaluate optimal drug combinations and sequences. researchgate.net
Interactive Table 3: Potential Repurposing Strategies Based on Resistance Mechanisms
| Resistance Mechanism | Potential Repurposed Agent Class | Example (if available) |
| ABC Transporter Upregulation | ABC Transporter Inhibitors | - |
| PI3K/AKT Pathway Activation | PI3K or AKT Inhibitors | NVP-BEZ235 (in combination with ErbB inhibitors) bioline.org.br |
| MET Amplification/Activation | MET Inhibitors | - |
| HER2 Amplification/Activation | HER2 Inhibitors | - |
This table illustrates potential repurposing strategies based on known resistance mechanisms to EGFR TKIs, including those potentially relevant to this compound resistance in preclinical models.
While the concept of repurposing is promising, preclinical investigations are crucial to validate the efficacy and understand the mechanisms of action of repurposed drugs in the context of this compound resistance before they can be considered for clinical evaluation. nih.gov
Pelitinib in Preclinical Combination Therapies
Rationale for Combining Pelitinib (B1684513) with Other Therapeutic Modalities
The primary rationale for combining this compound with other therapeutic modalities stems from the complex and heterogeneous nature of cancer. Tumors often rely on multiple signaling pathways for their growth and survival, and single-agent therapies targeting a single pathway can lead to the activation of alternative or compensatory pathways, resulting in acquired resistance. researchgate.netscientificarchives.comoncohemakey.com Combining this compound, an EGFR inhibitor, with agents that target other crucial pathways or utilize different cytotoxic mechanisms can potentially:
Enhance Antitumor Activity: Simultaneous inhibition of multiple pathways can lead to a more profound and sustained antitumor effect than targeting EGFR alone. biomolther.orgplos.org
Overcome or Delay Resistance: By blocking compensatory pathways or addressing mechanisms of resistance (such as efflux transporters), combination therapies can restore or enhance sensitivity to this compound or the co-administered agent. oncohemakey.comnih.govnih.gov
Reduce Toxicity: In some cases, combining agents may allow for lower doses of each drug while maintaining efficacy, potentially reducing dose-limiting toxicities associated with single-agent treatment. biomolther.orgthymic.org
Target Cancer Stem Cells: Combinations may be effective in targeting cancer stem-like cells, which are often resistant to conventional therapies and contribute to recurrence. nih.govnih.gov
Synergy of this compound with Conventional Chemotherapeutic Agents in Preclinical Studies
Preclinical studies have explored the combination of this compound with conventional chemotherapeutic agents, which exert their effects through mechanisms distinct from tyrosine kinase inhibition. Combining EGFR inhibition with chemotherapy can potentially enhance the cytotoxic effects of chemotherapy and overcome resistance mechanisms. thymic.orgoup.combioscientifica.comwjgnet.com
One mechanism by which this compound can enhance the effectiveness of conventional chemotherapeutics is by inhibiting drug efflux transporters. Studies have shown that this compound can target the up-regulation of ABCB1 and ABCG2 transporters, which are often induced by hyperthermia and contribute to drug resistance in lung cancer cells. nih.govnih.gov By inhibiting these transporters, this compound can increase the intracellular accumulation of chemotherapy drugs that are substrates for these transporters, leading to increased apoptosis. nih.govnih.gov
For example, in lung cancer cells exposed to hyperthermia, the combination of this compound with topotecan (B1662842), a transporter substrate drug, significantly increased the proportion of apoptotic cells compared to topotecan alone. nih.gov
While preclinical data often show synergistic or additive effects with chemotherapy, translating these findings to clinical success has been challenging, and unanticipated toxicities can sometimes arise. thymic.orgoup.com
Combinatorial Efficacy of this compound with Other Targeted Therapies
Combining this compound with other targeted therapies that modulate different signaling pathways is a key strategy in preclinical research to enhance efficacy and overcome resistance.
Integration with Other Tyrosine Kinase Inhibitors (TKIs)
Combining this compound with other TKIs that target different receptors or kinases within the same or parallel pathways can lead to more comprehensive pathway blockade. For instance, combining EGFR inhibitors with TKIs targeting other HER family members (HER2, HER3, HER4) or other growth factor receptors (e.g., MET, VEGFR) has been investigated. researchgate.netoncohemakey.comwjgnet.commdpi.com
This compound, being an irreversible pan-HER inhibitor at higher concentrations, has been compared and combined with other HER-family inhibitors like lapatinib (B449) and neratinib (B1684480) in preclinical settings, particularly in HER2-positive breast cancer models. mdpi.com These combinations aim to overcome resistance that may arise from incomplete inhibition of HER family members by a single agent. mdpi.com
Furthermore, in the context of acquired resistance to third-generation EGFR-TKIs like osimertinib, combinations with other EGFR-TKIs or inhibitors of bypass pathways are being explored. nih.govresearchgate.net
Combination with PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a critical survival pathway often activated downstream of EGFR and other growth factor receptors. scientificarchives.commdpi.comnih.gov Aberrant activation of this pathway can contribute to resistance to EGFR inhibition. scientificarchives.combioline.org.br Preclinical studies have investigated combining this compound with inhibitors of the PI3K/Akt/mTOR pathway to achieve a more effective blockade of pro-survival signaling. plos.orgmdpi.comnih.govbioline.org.br
Combining inhibitors targeting both the EGFR and PI3K/Akt/mTOR pathways can lead to synergistic inhibition of cell proliferation and induction of apoptosis in various cancer models. plos.orgmdpi.comnih.gov This approach aims to prevent compensatory activation of the PI3K pathway when EGFR is inhibited or to enhance the effects of PI3K/Akt/mTOR inhibition by simultaneously targeting upstream EGFR signaling. scientificarchives.commdpi.com
Combination with MEK/ERK Pathway Inhibitors
The RAS/RAF/MEK/ERK (MAPK) pathway is another major signaling cascade downstream of EGFR that promotes cell growth and survival. carcinogenesis.commdpi.com Activation of the MAPK pathway can also contribute to resistance to EGFR inhibitors. nih.govresearchgate.nete-century.us Preclinical studies have explored combining this compound with inhibitors of the MEK/ERK pathway to overcome resistance and enhance antitumor activity. nih.govresearchgate.nete-century.us
Combining this compound with MEK inhibitors has shown synergistic effects in inhibiting the growth of cancer cells, particularly in models with acquired resistance to EGFR-TKIs. nih.govresearchgate.nete-century.us This combination strategy aims to block parallel survival signals emanating from both the EGFR and MAPK pathways. plos.orgmdpi.com For example, the combination of trametinib (B1684009) (a MEK inhibitor) with this compound synergistically decreased the survival of osimertinib-resistant NSCLC cell lines and enhanced apoptosis. nih.govresearchgate.net
Synergy with Cell Cycle Inhibitors
Cell cycle progression is tightly regulated, and dysregulation is a hallmark of cancer. Inhibitors targeting key cell cycle regulators, such as cyclin-dependent kinases (CDKs), can block cancer cell proliferation. bioline.org.br Combining EGFR inhibitors with cell cycle inhibitors may enhance growth inhibition by simultaneously targeting signaling pathways that drive proliferation and the cell cycle machinery itself.
While specific preclinical data on this compound combined directly with classical cell cycle inhibitors like CDK inhibitors was not prominently found in the provided search results, the rationale for such combinations exists based on the interconnectedness of growth factor signaling and cell cycle control. Preclinical studies with other targeted agents and cell cycle inhibitors have shown synergistic effects in various cancer models. bioline.org.brmdpi.com Further research is needed to specifically evaluate the synergy between this compound and different classes of cell cycle inhibitors.
Here is a summary table of some preclinical combination findings involving this compound:
| Combination Partner | Cancer Type/Model | Observed Effect | Relevant Section | Source Index |
| Topotecan (Chemotherapy) | Lung cancer cells (with hyperthermia-induced resistance) | Increased apoptosis, inhibition of ABCB1/ABCG2 efflux | 7.2 | nih.govnih.gov |
| Trametinib (MEK Inhibitor) | Osimertinib-resistant NSCLC cell lines | Synergistic decrease in survival, enhanced apoptosis | 7.3.3 | nih.govresearchgate.net |
| AS703026 (MEK Inhibitor) | ErbB drug-resistant colon cancer cells (CD133+) | Synergistic growth inhibition, overcoming ErbB drug resistance | 7.3.3 | e-century.us |
| NVP-BEZ235 (PI3K/mTOR Inhibitor) | Cancer cells resistant to ErbB-targeting drugs | Growth inhibition (in combination with this compound and canertinib) | 7.3.2 | bioline.org.br |
| Other EGFR-TKIs (e.g., Afatinib) | Osimertinib-resistant NSCLC cell lines | Synergistic reduction of survival (in combination with trametinib) | 7.3.1 | nih.govresearchgate.net |
| Trastuzumab + Pertuzumab + Neratinib | HER2-positive breast cancer cell lines | Strongest antiproliferative effect (Neratinib is a derivative of this compound) | 7.3.1 | mdpi.com |
Note: The table includes findings from studies where this compound or its closely related derivative Neratinib was used in combinations relevant to the outlined sections.
Preclinical Investigations of this compound in Combination with Immunotherapy Agents
Preclinical studies have begun to investigate the potential of combining this compound with immunotherapy agents. The rationale for such combinations is based on the interplay between EGFR signaling and the tumor microenvironment, including the regulation of immune checkpoints. Elevated levels of PD-L1 have been associated with the presence of EGFR mutations, suggesting a potential for synergistic effects when combining EGFR inhibitors with anti-PD-1/PD-L1 therapies. ijbs.com While direct preclinical studies specifically detailing this compound in combination with immunotherapy agents like PD-1 or CTLA-4 inhibitors were not extensively found in the provided search results, the broader concept of combining EGFR-TKIs with immunotherapy is an active area of preclinical investigation. ijbs.comfrontiersin.org
Studies have shown that targeting the MAPK/ERK signaling pathway, which is downstream of EGFR, can achieve promising results in preclinical models, including in the context of overcoming resistance to EGFR-TKIs. researchgate.net Combination therapies involving EGFR-TKIs and agents targeting this pathway have shown synergistic effects in decreasing the survival of resistant cell lines and enhancing apoptosis. researchgate.net While these studies may not directly involve immunotherapy, they highlight the potential for multi-target approaches that could indirectly influence the immune response.
Although specific detailed data tables on this compound combined with immunotherapy were not retrieved, the existing preclinical landscape for combining EGFR-TKIs with immunotherapy provides a strong rationale for further investigation into this compound in this context.
Evaluation of Optimal Combination Sequences and Schedules in Preclinical Models
The sequence and schedule of administering combination therapies can significantly impact their efficacy in preclinical models. Studies involving EGFR-TKIs in combination with other agents have demonstrated the crucial role of administration timing. For instance, in studies combining EGFR-TKi with pemetrexed, the sequence of administration was found to be crucial for achieving a good response in EGFR-TKi-resistant cell lines. ijbs.com
The design of preclinical studies evaluating this compound in combination with immunotherapy would ideally involve testing various sequences (e.g., this compound followed by immunotherapy, immunotherapy followed by this compound, or concurrent administration) and schedules (e.g., daily, weekly, or bi-weekly administration based on the pharmacokinetics of the agents) to determine the most effective approach for inhibiting tumor growth and modulating the immune response.
Preclinical Combination Study Example (Non-Immunotherapy)
While not with immunotherapy, a preclinical study investigating this compound in combination with topotecan in lung cancer cells exposed to hyperthermia provides an example of combination evaluation. This study showed that the combination dramatically increased the proportion of apoptotic cells compared to either agent alone after hyperthermia exposure. nih.gov this compound at a low concentration (3 µM) was used because it was found to inhibit ABCB1 and ABCG2 transporters at this level, suggesting a mechanism for enhanced chemosensitization. nih.gov
| Combination Therapy | Cell Line/Model | Key Finding | Citation |
| This compound + Topotecan (Hyperthermia) | A549 (lung cancer) | Dramatically increased apoptosis compared to single agents after hyperthermia. | nih.gov |
This example, although not involving immunotherapy, illustrates the preclinical approach of evaluating combinations and identifying conditions (like hyperthermia exposure in this case) that enhance the synergistic effect. Similar rigorous preclinical investigations are needed to define the optimal conditions for combining this compound with various immunotherapy agents.
Translational Research and Biomarker Discovery for Pelitinib in Preclinical Contexts
Identification of Predictive Biomarkers for Pelitinib (B1684513) Sensitivity
Identifying predictive biomarkers is essential for personalizing cancer treatment and maximizing the efficacy of targeted therapies like this compound. Preclinical studies aim to uncover molecular characteristics that correlate with a favorable response to this compound.
Genetic Alterations (e.g., EGFR/HER2 Mutations, Amplifications)
This compound is an irreversible inhibitor targeting the ErbB family receptors, including EGFR (HER1), HER2 (ErbB2), and HER4 (ErbB4). syntekabio.comnih.gov Activating mutations in the EGFR gene, particularly those in exon 19 (deletions) and exon 21 (L858R substitution), are well-established predictive biomarkers for response to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). psu.edunih.gov These mutations lead to constitutive activation of EGFR, making cancer cells dependent on this signaling pathway for growth and survival. Preclinical models harboring these activating EGFR mutations are often sensitive to EGFR TKIs.
While EGFR mutations are primary predictors, alterations in other ErbB family members, such as HER2 mutations and amplifications, can also play a role in sensitivity or resistance to ErbB-targeted therapies. HER2 mutations, predominantly insertions in exon 20, occur in a subset of NSCLC and can lead to constitutive activation of HER2. nih.govcarcinogenesis.com Preclinical studies have explored the activity of this compound against cell lines with various EGFR and HER2 alterations.
Beyond the ErbB family, other genetic alterations can influence response. For instance, MET amplification has been identified as a mechanism of acquired resistance to EGFR TKIs, providing a bypass signaling pathway. carcinogenesis.comkoreamed.orgfrontiersin.org Preclinical models with MET amplification may exhibit reduced sensitivity to this compound. Similarly, KRAS mutations are generally associated with resistance to EGFR TKIs in NSCLC. carcinogenesis.comkoreamed.org
Gene Expression Signatures Associated with this compound Response
Gene expression profiling can identify signatures that predict sensitivity or resistance to targeted therapies. Studies using large-scale pharmacogenomic datasets have investigated the correlation between gene expression levels and sensitivity to various drugs, including this compound, in cancer cell lines. researchgate.netaacrjournals.org
While some studies have found that sensitivity to certain EGFR inhibitors does not significantly correlate with EGFR expression levels, gene expression signatures derived from response data in one cancer type can potentially predict response in another. aacrjournals.orgnih.gov For example, a gene expression signature developed using TKI response in lung cancer was able to predict cetuximab response in colorectal cancer. nih.gov This suggests the potential for identifying broader gene expression patterns that indicate sensitivity to ErbB-targeted therapies like this compound across different cancer types.
Recent research has identified specific genes whose expression levels correlate with this compound sensitivity. For instance, high levels of leucine (B10760876) proline-enriched proteoglycan 1 (LEPRE1) expression have been shown to induce this compound-specific drug responsiveness in human leukemia and lung cancer cells in preclinical models. syntekabio.comresearchgate.netnih.gov This increased sensitivity is associated with the upregulation of ATP-binding cassette superfamily G member 2 (ABCG2) and E-cadherin, contributing to a cancer stem cell-like phenotype. researchgate.netnih.gov Conversely, LEPRE1 silencing induces this compound resistance and promotes epithelial-to-mesenchymal transition (EMT). syntekabio.comresearchgate.netnih.gov
Proteomic and Phosphoproteomic Markers for this compound Efficacy
Proteomic and phosphoproteomic analyses provide insights into the functional state of cellular signaling pathways and can reveal biomarkers of drug efficacy and resistance. These approaches measure the abundance and phosphorylation status of proteins, which are often direct targets of TKIs or components of downstream signaling cascades. nih.govnih.govmdpi.combiorxiv.org
Preclinical studies utilizing proteomic and phosphoproteomic profiling can identify protein signatures associated with sensitivity or acquired resistance to EGFR TKIs. For example, studies on resistance to third-generation EGFR TKIs have revealed alterations in the proteome and phosphoproteome, highlighting changes in signaling pathways and the emergence of EMT. nih.gov These analyses can identify kinases and phosphatases with altered expression or phosphorylation in resistant cells, suggesting potential targets to overcome resistance. nih.gov
While specific proteomic or phosphoproteomic markers directly predictive of de novo this compound efficacy are still under investigation, studies on other EGFR TKIs provide a framework. For instance, quantitative targeted proteomic analysis has identified potential markers of TKI sensitivity in EGFR-mutated lung adenocarcinoma cell lines by examining the phosphorylation status of key signaling proteins. nih.gov Inhibition of tyrosine phosphorylation of specific phosphopeptides correlates with TKI sensitivity in these models. nih.gov
Given that this compound targets downstream components such as Src, MEK/ERK, and Akt pathways in addition to EGFR and HER2, proteomic and phosphoproteomic studies could reveal the activation status of these pathways as predictive or pharmacodynamic markers. syntekabio.comnih.gov Preclinical data indicates that this compound can inhibit Akt and MAPK signaling pathways, which are significant downstream of EGFR. nih.gov Changes in the phosphorylation levels of proteins within these pathways upon this compound treatment in preclinical models could serve as pharmacodynamic biomarkers.
Pharmacodynamic Biomarkers for Monitoring this compound Activity in Preclinical Models
Pharmacodynamic biomarkers measure the biological effects of a drug on its target or downstream pathways, providing insights into drug activity in living systems. In preclinical models, these biomarkers are crucial for confirming target engagement and assessing the extent of pathway inhibition.
As an irreversible EGFR inhibitor, this compound's primary pharmacodynamic effect is the inhibition of EGFR and other ErbB family receptor phosphorylation. Measuring the decrease in phosphorylation levels of EGFR, HER2, and downstream signaling molecules like Akt and ERK in preclinical models (e.g., cell lines or xenografts) after this compound administration can serve as a pharmacodynamic biomarker. nih.gov
Studies have shown that this compound suppresses the activation (phosphorylation) of Akt and ERK in cancer cell lines. nih.gov Monitoring the reduction in phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) levels in preclinical models treated with this compound can indicate the drug's activity and its impact on these key survival and proliferation pathways. nih.gov
Furthermore, this compound has been shown to interact with ABCG2 transporters and affect cancer stem cell-like populations. syntekabio.comresearchgate.netnih.govnih.govresearchgate.net Changes in the expression or activity of ABCG2, or markers associated with cancer stem cells, in preclinical models following this compound treatment could also function as pharmacodynamic biomarkers, reflecting the drug's broader biological effects.
Application of Liquid Biopsy Technologies in Preclinical this compound Research
Liquid biopsy, which involves the analysis of circulating tumor components in biological fluids like blood, has emerged as a valuable tool in cancer research. nih.govxiahepublishing.com In preclinical settings, particularly with animal models, liquid biopsy offers a less invasive method to monitor tumor evolution, assess treatment response, and identify resistance mechanisms over time. nih.govnih.gov
Preclinical models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models, can be utilized to evaluate the utility of liquid biopsy for this compound research. By collecting blood samples from these models, researchers can analyze various circulating analytes, including circulating tumor DNA (ctDNA). nih.govnih.gov
Analysis of Circulating Tumor DNA (ctDNA) for Resistance Mechanisms
ctDNA consists of DNA fragments shed from tumor cells into the bloodstream. xiahepublishing.commdpi.com Analyzing ctDNA in preclinical models treated with this compound can provide real-time insights into the genetic alterations occurring in the tumor, including the emergence of resistance mechanisms. frontiersin.orgamegroups.orgmdpi.com
As tumors in preclinical models develop resistance to this compound, new genetic alterations may arise. These alterations, such as secondary mutations in EGFR (e.g., T790M) or activation of bypass pathways (MET amplification, KRAS mutations), can be detected in ctDNA. koreamed.orgfrontiersin.orgmdpi.com Monitoring the appearance or changes in the frequency of these resistance-associated mutations in ctDNA from preclinical models treated with this compound can help researchers understand the mechanisms of acquired resistance and evaluate strategies to overcome it. amegroups.orgmdpi.com
Next-generation sequencing (NGS) is a common method for analyzing ctDNA, allowing for comprehensive profiling of genetic alterations. mdpi.com Applying NGS to ctDNA samples from preclinical models treated with this compound can reveal the dynamic landscape of resistance mechanisms as they evolve under drug pressure. This preclinical application of liquid biopsy and ctDNA analysis can inform the development of strategies to monitor treatment response and resistance in clinical settings.
Exosomal Analysis for Biomarker Discovery
Exosomes are small extracellular vesicles containing various biomolecules, including proteins, lipids, and nucleic acids, which can be indicative of the originating cell's state neoplasiaresearch.com. They are increasingly recognized as valuable sources for biomarker discovery in oncology due to their role in cell-to-cell communication and their presence in easily accessible bodily fluids like blood neoplasiaresearch.come-jlc.org. While the provided search results discuss the general potential of exosomes as biomarkers in cancer, including in the context of other EGFR TKIs like gefitinib (B1684475) nih.gov, and mention this compound in the broader context of liquid biopsy and circulating biomarkers neoplasiaresearch.comresearchgate.net, there is limited specific information available in the search results directly detailing exosomal analysis for biomarker discovery specifically for this compound. However, the principle of using exosomal cargo to identify markers of drug response or resistance observed with other TKIs could potentially be applied to this compound. Exosomes can carry drug efflux pumps or miRNAs that mediate chemoresistance researchgate.net. Studies on other TKIs have shown that exosomes can influence drug sensitivity nih.gov.
Circulating Tumor Cells (CTCs) as Predictive Markers
Circulating tumor cells (CTCs) are cells shed from primary or metastatic tumors into the bloodstream mdpi.comnih.gov. They represent a non-invasive source of tumor material for molecular profiling and can serve as predictive and prognostic biomarkers in various solid tumors mdpi.comnih.gov. CTCs can undergo EMT, which is associated with increased motility and invasiveness and can affect the expression of epithelial markers like EpCAM, commonly used for CTC detection mdpi.comijbs.com. The potential of CTCs as biomarkers for predicting response to targeted therapies, including EGFR TKIs, is an active area of research nih.govmdpi.com. While the search results highlight the significance of CTCs as biomarkers in solid tumors generally mdpi.comnih.govijbs.comfrontiersin.org and mention this compound in the context of liquid biopsy neoplasiaresearch.com, specific detailed research findings on the use of CTCs as predictive markers for this compound response were not prominently featured in the provided snippets. The general utility of CTCs in monitoring treatment efficacy and detecting resistance mechanisms observed with other targeted therapies mdpi.com suggests a potential application for this compound.
Development of Preclinical Models for Biomarker Validation
The development of robust preclinical models is crucial for validating potential biomarkers and understanding the mechanisms of action and resistance of cancer therapeutics like this compound tandfonline.com. Preclinical models, including cell lines, 3D spheroid cultures, organoids, and xenograft models, are used to evaluate the efficacy of drugs and investigate the role of specific biomarkers researchgate.netnih.govd-nb.info. For this compound, studies have utilized various cell lines, such as AML and lung cancer cell lines, to validate LEPRE1 as a potential biomarker for sensitivity syntekabio.com. Gastric cancer cell lines and xenograft models have been employed to assess the inhibitory effects of this compound in the context of RNF43 and PWWP2B expression nih.gov. Additionally, hepatocellular carcinoma cell lines have been used to investigate the role of this compound in regulating migration and invasion researchgate.net. Organotypic models, such as glioblastoma organoids, have also been used to test EGFR inhibitors, including this compound, demonstrating the utility of such models for drug screening and potentially for biomarker validation d-nb.info. These models allow for detailed research findings on the cellular and molecular effects of this compound and the validation of the predictive or prognostic value of identified biomarkers before clinical translation.
Data Table:
While detailed quantitative data tables specifically linking this compound treatment outcomes to exosomal cargo or CTC characteristics were not found in the provided snippets, the research on LEPRE1 as a biomarker for this compound sensitivity in cell lines provides an example of data generated in preclinical studies.
| Cell Line | LEPRE1 Expression Level | This compound Sensitivity (e.g., IC50) | Reference |
| KG-1 (AML) | High | Increased sensitivity | syntekabio.comresearchgate.net |
| THP-1 (AML) | Low | Decreased sensitivity | syntekabio.comresearchgate.net |
| A549 (Lung) | High | Increased sensitivity | syntekabio.com |
Compound Information:
| Compound Name | PubChem CID |
| This compound | 165496 |
This compound, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been the subject of preclinical investigations aimed at understanding its mechanisms of action and identifying biomarkers that can predict therapeutic response and resistance nih.govtandfonline.com. Translational research in this area focuses on bridging basic scientific discoveries with potential clinical applications, particularly in the context of personalized medicine researchgate.net.
Preclinical studies have explored various molecular markers to determine their association with this compound sensitivity. One such investigation identified Leucine Proline-Enriched Proteoglycan 1 (LEPRE1) as a potential biomarker. Bioinformatics meta-analysis and subsequent experimental validation in human leukemia and lung cancer cell lines indicated that increased LEPRE1 expression was related to this compound sensitivity syntekabio.com. Further research suggested that LEPRE1 influences this compound responsiveness by regulating p-ERK and ABCG2 expression syntekabio.com. Silencing of LEPRE1 was shown to lead to this compound resistance and promote epithelial-to-mesenchymal transition (EMT) syntekabio.com. Another study in gastric cancer models highlighted RNF43 and PWWP2B as potential predictive biomarkers, with reduced expression levels correlating with a stronger inhibitory effect of this compound nih.gov.
Exosomal Analysis for Biomarker Discovery
Exosomes, nanoscale extracellular vesicles present in various bodily fluids, are rich sources of biomolecules that mirror the characteristics of their parent cells neoplasiaresearch.come-jlc.org. Their potential as non-invasive biomarkers in cancer is increasingly recognized neoplasiaresearch.come-jlc.org. While the provided search results discuss the general utility of exosomes in biomarker discovery for cancer, including in the context of other EGFR TKIs nih.gov, specific detailed research on exosomal analysis for biomarker discovery directly related to this compound was not extensively covered. However, the principle that exosomes carry molecular information, such as drug efflux pumps or microRNAs, that can mediate chemoresistance researchgate.net, suggests that exosomal analysis could potentially reveal biomarkers relevant to this compound response or resistance. Studies on other TKIs have demonstrated the influence of exosomes on cellular drug sensitivity nih.gov, indicating a potential avenue for future research with this compound.
Circulating Tumor Cells (CTCs) as Predictive Markers
Circulating tumor cells (CTCs) are shed from primary or metastatic tumors and enter the bloodstream, offering a non-invasive means to access tumor-specific information mdpi.comnih.gov. CTCs hold significant promise as predictive and prognostic biomarkers in solid tumors mdpi.comnih.gov. Their molecular characterization can provide insights into the dynamic changes occurring in a tumor and potentially predict response to targeted therapies nih.govmdpi.com. CTCs can undergo EMT, a process associated with increased invasiveness and changes in the expression of epithelial markers like EpCAM, which are often used for CTC detection mdpi.comijbs.com. Although the search results emphasize the importance of CTCs as biomarkers in cancer generally mdpi.comnih.govijbs.comfrontiersin.org and mention this compound within the context of liquid biopsy neoplasiaresearch.com, detailed research specifically on using CTCs as predictive markers for this compound response was not a primary focus of the provided information. Nevertheless, the established role of CTCs in monitoring treatment efficacy and identifying resistance mechanisms for other targeted agents mdpi.com supports their potential application in the context of this compound.
Development of Preclinical Models for Biomarker Validation
The development and utilization of appropriate preclinical models are fundamental for validating putative biomarkers and elucidating the biological effects of therapeutic agents like this compound tandfonline.com. A range of models, including cancer cell lines, three-dimensional spheroid cultures, organoids, and in vivo xenograft models, are employed to evaluate drug efficacy and investigate the functional significance of identified biomarkers researchgate.netnih.govd-nb.info. In the case of this compound, studies have utilized leukemia and lung cancer cell lines to validate LEPRE1 as a biomarker for sensitivity syntekabio.com. Gastric cancer cell lines and xenograft models have been instrumental in assessing the anti-tumor effects of this compound and exploring the predictive value of RNF43 and PWWP2B expression nih.gov. Hepatocellular carcinoma cell lines have been used to study the impact of this compound on cell migration and invasion researchgate.net. Furthermore, organotypic models, such as glioblastoma organoids, have demonstrated their utility in screening EGFR inhibitors like this compound and hold potential for validating associated biomarkers d-nb.info. These diverse preclinical models enable comprehensive investigations into the cellular and molecular responses to this compound and facilitate the validation of biomarkers before their potential translation to clinical studies.
Data Table:
Preclinical studies investigating LEPRE1 as a biomarker for this compound sensitivity in cell lines provide illustrative data on the relationship between biomarker expression and drug response.
| Cell Line | LEPRE1 Expression Level | This compound Sensitivity |
| KG-1 (AML) | High | Increased |
| THP-1 (AML) | Low | Decreased |
| A549 (Lung) | High | Increased |
Note: This table summarizes findings from preclinical studies on LEPRE1 and this compound sensitivity syntekabio.comresearchgate.net. Quantitative data, such as specific IC50 values, would provide a more detailed comparison.
Future Directions and Challenges in Pelitinib Academic Research
Elucidating Novel Mechanisms of Action and Resistance Pathways for Pelitinib (B1684513)
Future academic research on this compound continues to focus on a deeper understanding of its mechanisms of action and the complex pathways through which cancer cells develop resistance. While this compound is known to inhibit EGFR, studies are exploring its interactions with other cellular targets and signaling cascades. For instance, research has shown that this compound can induce the degradation of the transcription factor Twist1 by inhibiting the MAPK and Akt signaling pathways, which subsequently suppresses the epithelial-mesenchymal transition (EMT) activity in hepatocellular carcinoma (HCC) cells and inhibits their migration and invasion amegroups.orgresearchgate.netnih.gov. This suggests a mechanism beyond direct EGFR inhibition in certain cancer types.
Furthermore, this compound has been found to target the upregulation of ABCB1 and ABCG2 efflux transporters, which are often induced by hyperthermia, as a strategy to eradicate lung cancer cells, particularly cancer stem-like cells responsible for recurrence nih.govresearchgate.net. This compound competitively inhibits ABCB1 and ABCG2, stimulating their ATPase activity, which can enhance the chemosensitivity of cells with upregulated transporters nih.gov. This indicates a potential role for this compound in overcoming multidrug resistance mediated by these transporters nih.gov.
Research is also investigating the potential for this compound to act as a covalent molecular glue, inducing the degradation of proteins like PRDX4 researchgate.net. This suggests a novel mechanism involving targeted protein degradation, distinct from its kinase inhibitory activity researchgate.net.
Understanding resistance mechanisms is critical for improving this compound's efficacy. Studies in HCC cell lines have shown that this compound inhibits migration and invasion by inducing Twist1 degradation through the inhibition of MAPK and Akt signaling pathways researchgate.netnih.gov. The inhibition of cell motility by Twist1 siRNA was observed to be similar to that seen with this compound treatment, further supporting the role of Twist1 degradation in this compound's effects researchgate.netnih.gov. Additionally, this compound treatment regulated the expression of EMT-associated genes, upregulating E-cadherin and downregulating N-cadherin researchgate.netnih.gov.
Possible resistance pathways involve alterations in downstream signaling molecules or the activation of alternative pathways that bypass EGFR dependence nih.govoup.com. Research into the interplay between this compound and various signaling nodes, such as the PI3K/AKT and MAPK/ERK pathways, remains crucial for identifying and overcoming resistance amegroups.orgresearchgate.netnih.gov.
Exploring New Preclinical Therapeutic Indications for this compound Beyond Current Scope
While this compound has been investigated for colorectal and lung cancers, preclinical research is exploring its potential in other cancer types and therapeutic strategies. The observed activity of this compound in inhibiting EMT and cell migration/invasion in hepatocellular carcinoma cell lines suggests its potential as a therapeutic agent for HCC amegroups.orgresearchgate.netnih.gov. Studies have demonstrated that this compound treatment significantly inhibited wound closure and multicellular cancer spheroid invasion in HCC cell lines like Huh7, Hep3B, and SNU449 researchgate.netnih.gov.
The ability of this compound to target ABCB1 and ABCG2 transporters also opens avenues for its use in combination therapies to overcome drug resistance in various cancers where these transporters play a significant role nih.govresearchgate.net. Exploring combinations of this compound with conventional chemotherapeutic agents that are substrates for these transporters is an active area of preclinical investigation nih.gov.
Furthermore, given its irreversible EGFR inhibitory activity, this compound's potential in other EGFR-driven cancers or in combination with other targeted therapies is being explored in preclinical models frontiersin.orgmdpi.com. The structural relationship between this compound and other HER kinase inhibitors like Neratinib (B1684480) also suggests potential applications in HER2-positive cancers or those driven by other HER family members mdpi.com.
Development of Advanced Drug Delivery Systems for this compound
Improving the delivery of this compound through advanced drug delivery systems is a significant area of academic research. Like many small molecule kinase inhibitors, this compound may face challenges such as poor aqueous solubility, low oral bioavailability, and rapid clearance, which can limit its therapeutic efficacy biotech-asia.org.
Advanced drug delivery systems, including nanoparticles, liposomes, and polymeric systems, offer potential solutions to enhance this compound's solubility, stability, and targeted delivery to tumor sites biotech-asia.orgnih.govresearchgate.net. Nanocarriers, in particular, are being explored for their ability to increase drug concentration at the target site while minimizing accumulation in healthy tissues, potentially reducing off-target effects biotech-asia.orgnih.gov.
Research into targeted drug delivery systems for this compound could involve conjugating the drug to targeting ligands that bind to receptors overexpressed on cancer cells nih.gov. This approach aims to improve the selectivity of this compound for malignant cells, potentially increasing its therapeutic index nih.gov. Various nanomaterials and formulations, such as polymer-lipid hybrid nanoparticles and red blood cell membrane-camouflaged nanoparticles, are being investigated as platforms for delivering therapeutic agents, and these could be explored for this compound nih.gov.
Integration of this compound into Personalized Oncology Strategies in Preclinical Models
Integrating this compound into personalized oncology strategies in preclinical models involves identifying biomarkers that predict sensitivity or resistance to the drug and designing treatment approaches tailored to the molecular characteristics of individual tumors. Preclinical studies using computational modeling approaches are being developed to predict synergistic drug combinations based on integrated molecular sequencing data and functional assay data nih.gov. This could involve identifying tumors that are particularly reliant on EGFR signaling or have specific resistance mechanisms that can be overcome by this compound, potentially in combination with other agents nih.gov.
Research into biomarkers, such as the expression levels of EGFR, HER2, or downstream signaling molecules, continues to be relevant for predicting response to EGFR inhibitors like this compound in preclinical settings oup.commdpi.com. Studies have explored the correlation between the expression of HER family members and sensitivity to other HER inhibitors, providing insights that could be applied to this compound mdpi.com.
Furthermore, understanding the role of specific mutations, such as PIK3CA mutations, in influencing sensitivity to this compound is an area of investigation that could inform personalized treatment strategies researchgate.net. Preclinical models, including cell lines and patient-derived xenografts (PDX), are invaluable tools for evaluating the efficacy of this compound in molecularly defined subgroups of tumors and for testing personalized combination therapies frontiersin.orgnih.gov.
Addressing Specific Challenges in this compound Preclinical Development and Optimization
Several challenges exist in the preclinical development and optimization of this compound. One significant challenge is overcoming mechanisms of both intrinsic and acquired resistance, which are common with EGFR inhibitors nih.govmedscape.com. Future preclinical research needs to focus on identifying the key drivers of resistance to this compound and developing strategies to counteract them, potentially through combination therapies or the development of next-generation inhibitors.
Another challenge is optimizing the pharmacokinetic and pharmacodynamic properties of this compound. This includes improving its solubility, bioavailability, and metabolic stability to ensure adequate drug exposure at the tumor site biotech-asia.org. Research into different salt forms, formulations, and routes of administration in preclinical models is necessary to address these issues.
Furthermore, thoroughly characterizing the target profile of this compound beyond EGFR is important to understand potential off-target effects and identify additional therapeutic opportunities or potential toxicities in preclinical studies harvard.eduresearchgate.net. The identification of this compound as a potential molecular glue highlights the need for comprehensive target profiling using advanced techniques like chemoproteomics researchgate.net.
Q & A
Q. How to determine the effective concentration range of Pelitinib for in vitro studies?
Begin with dose-response experiments using IC₅₀ values as a baseline. For example, this compound inhibits EGFR phosphorylation in A431 cells with IC₅₀ = 20–80 nM and STAT3 phosphorylation with IC₅₀ = 30–70 nM . Use a gradient of concentrations (e.g., 0–10,000 nM) to identify biphasic responses, as cell survival rates may paradoxically increase at high concentrations (>370 nM) due to off-target effects or solubility limitations . Validate efficacy via Western blotting for EGFR/STAT3 phosphorylation or MTT assays for proliferation .
Q. What experimental methods are recommended to assess this compound’s EGFR inhibition efficacy?
Use phosphorylation-specific antibodies in Western blotting to quantify EGFR inhibition (e.g., in NHEK or A431 cells treated with EGF/TGF-α) . Compare results with erlotinib or gefitinib (reversible EGFR inhibitors) to highlight this compound’s irreversible binding mechanism . Include dose-dependent inhibition curves (e.g., IC₅₀ = 38.5 nM for EGFR) and assess downstream pathways like AKT and ERK1/2 activation .
Q. How to evaluate this compound-induced apoptosis and cell cycle effects?
Perform Annexin V/PI staining followed by flow cytometry to quantify apoptosis . For cell cycle analysis, use propidium iodide staining to measure G1/S/G2-M phase distribution. This compound at 370 nM increases G1-phase arrest in melanoma cells, reducing S-phase entry . Correlate these findings with cyclin-dependent kinase (CDK) activity assays to identify mechanistic drivers.
Q. What assays are suitable for studying this compound’s anti-migratory effects in cancer cells?
Use wound healing assays or transwell migration chambers. For example, 2 µM this compound (non-cytotoxic) inhibits hepatocellular carcinoma (HCC) cell migration in serum-free or serum-containing media . Pre-treat cells with this compound for 24–48 hours and quantify wound closure rates microscopically.
Advanced Research Questions
Q. How to address contradictory data on this compound’s biphasic cell survival response at high concentrations?
At concentrations >370 nM, this compound may activate compensatory survival pathways (e.g., NF-κB or alternative tyrosine kinases). Design experiments with kinase profiling panels to identify off-target interactions . Test solubility in ethanol/DMSO and confirm drug stability via HPLC. Include controls with EGFR-knockout cells to isolate EGFR-dependent effects .
Q. Why does this compound upregulate ABCB1/ABCG2 transporters in lung cancer cells despite EGFR inhibition?
this compound (0.75–3 µM) increases cell-surface ABCB1/ABCG2 protein expression without altering mRNA levels, suggesting post-translational regulation . Investigate heat shock protein (HSP) interactions or ubiquitination pathways via co-immunoprecipitation. Combine this compound with ABC transporter inhibitors (e.g., verapamil) to assess chemosensitization effects .
Q. How does this compound modulate non-EGFR pathways like STAT3 or ERK1/2 in cancer cells?
this compound inhibits STAT3 phosphorylation (IC₅₀ = 60 nM in NHEK cells) and ERK1/2 activation via indirect mechanisms, potentially through Src or JAK2 cross-talk . Use phospho-specific flow cytometry or multiplex assays to map time-dependent pathway inhibition. Compare results with EGFR-specific siRNA to decouple EGFR-dependent and -independent effects .
Q. What strategies optimize this compound’s combination with other targeted therapies?
Test synergy with MEK inhibitors (e.g., trametinib) or anti-angiogenic agents in HCC models, as this compound monotherapy may insufficiently block metastasis . Use Chou-Talalay combination index assays to quantify synergism. Monitor compensatory pathway activation (e.g., MET or FGFR) via RNA-seq or phospho-proteomics .
Methodological Considerations
- Dose Validation : Always confirm this compound’s solubility (up to 25 mM in ethanol) and stability in culture media .
- Off-Target Screening : Use kinome-wide profiling to identify secondary targets (e.g., Src or Cdk4) that may confound results .
- Ethical Reproducibility : Adhere to guidelines for reporting cell line authentication and apoptosis/cell cycle assay protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
